Product packaging for 1-Phenylnonan-1-one(Cat. No.:CAS No. 6008-36-2)

1-Phenylnonan-1-one

Cat. No.: B041317
CAS No.: 6008-36-2
M. Wt: 218.33 g/mol
InChI Key: PFUPABFCHVRLLY-UHFFFAOYSA-N
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Description

1-Phenylnonan-1-one is a high-purity aromatic ketone of significant interest in organic synthesis and materials science research. This compound, characterized by a phenyl group attached to a nine-carbon alkyl chain terminating in a ketone functionality, serves as a versatile synthetic intermediate and building block. Its primary research applications include its use as a precursor in the synthesis of more complex organic molecules, particularly in the development of liquid crystals, where its linear structure and aromaticity contribute to mesomorphic properties. Furthermore, this compound is investigated in fragrance and flavor chemistry as a potential precursor for musk-like odorants, leveraging the structure-activity relationship of long-chain aryl ketones. The ketone group provides a reactive site for further chemical modifications, including reductions to secondary alcohols, Grignard reactions, and reductive amination, making it a valuable scaffold for constructing compound libraries in medicinal chemistry research. Researchers also utilize it in studies of lipophilicity and as a model compound in analytical chemistry for method development using techniques such as GC-MS and HPLC. This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B041317 1-Phenylnonan-1-one CAS No. 6008-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylnonan-1-one
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InChI

InChI=1S/C15H22O/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFUPABFCHVRLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
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DSSTOX Substance ID

DTXSID70208819
Record name 1-Phenylnonan-1-one
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Molecular Weight

218.33 g/mol
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CAS No.

6008-36-2
Record name Nonanophenone
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Record name 1-Phenyl-1-nonanone
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Record name 1-PHENYL-1-NONANONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylpentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial literature searches for "1-phenylnonan-1-one" yielded limited comprehensive data. However, a closely related and well-documented compound, 1-phenylpentan-1-one (also known as Valerophenone), is extensively studied and possesses significant applications in research and industry. This guide will focus on the properties and protocols associated with 1-phenylpentan-1-one, assuming a potential user query error.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-phenylpentan-1-one, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from various scientific sources and is intended to be a valuable resource for laboratory and research applications.

Physicochemical Properties

1-Phenylpentan-1-one is an aromatic ketone characterized by a phenyl group attached to a pentanoyl moiety.[1] It is a colorless to pale yellow liquid at room temperature with a faint aromatic odor.[2]

Quantitative Data Summary

The key physical and chemical properties of 1-phenylpentan-1-one are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O[3][4]
Molecular Weight 162.23 g/mol [4]
CAS Number 1009-14-9[3][4]
Melting Point -9 °C[2]
Boiling Point 244-245 °C (at 760 mmHg)[5]
105-107 °C (at 5 mmHg)[5]
Density 0.975 g/mL at 20 °C[5]
Refractive Index (n20/D) 1.5143[5]
Flash Point 102.22 °C (Closed Cup)[6]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, ether, and dichloromethane.[2][5]
logP (Octanol/Water) 3.0595[7]
Polar Surface Area 17.07 Ų[8]
Spectral Data

Detailed spectral data is crucial for the identification and characterization of 1-phenylpentan-1-one.

  • Infrared (IR) Spectroscopy: The IR spectrum of 1-phenylpentan-1-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1685 cm⁻¹. Other significant peaks include those for aromatic C-H stretching (around 3060 cm⁻¹) and C=C stretching (around 1598 and 1448 cm⁻¹), as well as aliphatic C-H stretching (around 2958, 2932, and 2872 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization mass spectrum of 1-phenylpentan-1-one shows a molecular ion peak (M⁺) at m/z = 162. The base peak is typically observed at m/z = 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), which is a characteristic fragmentation pattern for alkyl phenyl ketones. Other significant fragments include m/z = 77 (phenyl cation) and m/z = 51.

Chemical Properties and Reactivity

1-Phenylpentan-1-one exhibits reactivity characteristic of aromatic ketones.

Photosensitization and Photochemistry

Valerophenone is a well-known photosensitizer, widely used in photochemical studies.[6][9] Upon absorption of UV radiation, it can undergo a Norrish Type II reaction, which involves intramolecular abstraction of a gamma-hydrogen by the excited carbonyl oxygen.[10][11] This leads to the formation of a 1,4-biradical intermediate, which can then undergo cleavage to form acetophenone and propene, or cyclization to form cyclobutanol derivatives.[10]

Norrish_Type_II_Reaction cluster_0 Excitation cluster_1 γ-Hydrogen Abstraction cluster_2 Reaction Pathways cluster_3 Products VP 1-Phenylpentan-1-one (Ground State) VP_excited Excited Triplet State VP->VP_excited UV Light (hν) Biradical 1,4-Biradical Intermediate VP_excited->Biradical Cleavage Cleavage Biradical->Cleavage Cyclization Cyclization Biradical->Cyclization Acetophenone Acetophenone + Propene Cleavage->Acetophenone Cyclobutanol Cyclobutanol Derivative Cyclization->Cyclobutanol

Norrish Type II reaction pathway of 1-phenylpentan-1-one.

This photochemical property makes it a useful tool in studying reaction mechanisms and as a photoinitiator in polymerization processes.[9]

Inhibition of Carbonyl Reductase

1-Phenylpentan-1-one has been identified as an inhibitor of the enzyme carbonyl reductase. This inhibitory activity is of interest in biochemical and pharmacological research, suggesting potential applications in modulating metabolic pathways involving this enzyme.

Experimental Protocols

Detailed methodologies for the synthesis of 1-phenylpentan-1-one are provided below.

Synthesis via Friedel-Crafts Acylation

This is a common and effective method for the synthesis of 1-phenylpentan-1-one.[5]

Reaction: Benzene + Valeryl Chloride → 1-Phenylpentan-1-one + HCl

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve valeryl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the valeryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 10 °C.

  • Addition of Benzene: Following the addition of valeryl chloride, add benzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C for dichloromethane) for 1-3 hours, or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

    • Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure 1-phenylpentan-1-one.

Friedel_Crafts_Synthesis start Start reagents Charge flask with AlCl₃ and anhydrous solvent start->reagents cool Cool to 0-5 °C reagents->cool add_valeryl Dropwise add Valeryl Chloride cool->add_valeryl add_benzene Dropwise add Benzene add_valeryl->add_benzene reflux Warm to RT and reflux for 1-3h add_benzene->reflux workup Work-up: - Quench with ice/HCl - Separate layers - Wash organic phase reflux->workup dry Dry organic layer workup->dry purify Purify by vacuum distillation dry->purify end 1-Phenylpentan-1-one purify->end

Experimental workflow for the synthesis of 1-phenylpentan-1-one.

Synthesis via Oxidation of 1-Phenyl-1-pentanol

An alternative route involves the oxidation of the corresponding secondary alcohol.

Reaction: 1-Phenyl-1-pentanol + Oxidizing Agent → 1-Phenylpentan-1-one

Experimental Protocol using Pyridinium Chlorochromate (PCC):

  • Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Alcohol: Dissolve 1-phenyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane and add it to the PCC suspension in one portion with stirring.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. The mixture will turn into a dark, tarry substance.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts, washing the filter cake with additional diethyl ether.

    • Combine the filtrates.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Safety and Handling

1-Phenylpentan-1-one should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[6] Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.

Applications in Research and Development

1-Phenylpentan-1-one serves as a versatile intermediate in organic synthesis for the production of pharmaceuticals, fine chemicals, and specialty compounds.[12] Its photochemical properties make it an important tool in the study of light-induced reactions and in the development of UV-curable coatings and inks.[3] Furthermore, its inhibitory effect on carbonyl reductase opens avenues for its use in biochemical and medicinal chemistry research.[11]

References

1-Phenylnonan-1-one CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "1-Phenylnonan-1-one" did not yield sufficient public data to create an in-depth technical guide. Due to the similarity in nomenclature and the availability of extensive research, this guide will focus on 1-Phenylpentan-1-one . It is presumed that this is the compound of interest.

This technical guide provides a comprehensive overview of 1-Phenylpentan-1-one, also known as Valerophenone, tailored for researchers, scientists, and drug development professionals. The document covers its chemical identity, physical and chemical properties, synthesis protocols, and applications.

Chemical Identity and Molecular Structure

1-Phenylpentan-1-one is an aromatic ketone.[1] It consists of a pentanoyl group attached to a benzene ring.[1] This structure makes it a member of the alkyl-phenylketone class of organic compounds.[2]

CAS Number: 1009-14-9[3][4][5]

Molecular Structure:

The molecular structure of 1-Phenylpentan-1-one is characterized by a phenyl group bonded to the carbonyl carbon of a pentanone chain.[6]

  • Systematic IUPAC Name: 1-phenylpentan-1-one[1][3]

  • Common Synonyms: Valerophenone, Butyl phenyl ketone, Pentanophenone[3][4]

The structural formula can be represented as follows: A five-carbon chain with a ketone functional group at the first carbon, which is also attached to a phenyl group.[6]

Physicochemical and Computational Data

A summary of the key quantitative data for 1-Phenylpentan-1-one is presented below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O[3][4][5]
Molecular Weight 162.23 g/mol [1][3][5]
Melting Point -9 °C[1][7]
Boiling Point 245.0 °C at 760 mmHg[1]
105-107 °C at 5 mmHg[7]
Density 0.98 g/mL[7]
Refractive Index 1.5143[7]
Water Solubility 0.17 g/L (Predicted)[2]
logP 3.12 (Predicted)[2]
Polar Surface Area 17.07 Ų (Predicted)[2]
SMILES CCCCC(=O)C1=CC=CC=C1[3][5]
InChIKey XKGLSKVNOSHTAD-UHFFFAOYSA-N[3][4]

Experimental Protocols: Synthesis of 1-Phenylpentan-1-one

The synthesis of phenyl ketones is a fundamental process in organic chemistry. While specific, detailed experimental protocols for the synthesis of 1-Phenylpentan-1-one are not extensively detailed in the provided search results, a general and widely applicable method is the Friedel-Crafts acylation. Additionally, the synthesis of a related compound, 2-Bromo-1-phenyl-pentan-1-one, from 1-phenyl-1-pentanone is described, indicating a pathway for further functionalization.

Synthesis of 2-Bromo-1-phenyl-pentan-1-one from 1-Phenyl-1-pentanone

This protocol describes the bromination of 1-phenyl-1-pentanone.[8]

  • Materials: 1-phenyl-1-pentanone, ethereal solution, solid anhydrous aluminum chloride, liquid bromine, sodium bicarbonate solution, anhydrous magnesium sulfate.[8]

  • Procedure:

    • Cool an ethereal solution of 1-phenyl-1-pentanone in an ice bath.[8]

    • Slowly add solid anhydrous aluminum chloride to the solution.[8]

    • Immediately following the addition of aluminum chloride, add approximately 0.1 molar equivalents of liquid bromine.[8]

    • Stir the reaction mixture for 10 minutes. A color change from light orange to colorless should be observed.[8] If no color change occurs at 0°C, allow the mixture to warm to room temperature and react for several hours.[8]

    • Slowly add another 0.9 molar equivalents of liquid bromine to the solution over at least 5 minutes.[8]

    • Upon completion of the reaction, neutralize the mixture with a sodium bicarbonate solution.[8]

    • Separate the organic layer and dry it with anhydrous magnesium sulfate.[8]

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain a light-colored oily substance.[8]

    • Purify the residue using column chromatography to yield the final product, 2-Bromo-1-phenyl-pentan-1-one.[8]

Applications in Research and Drug Development

1-Phenylpentan-1-one serves as an intermediate in organic synthesis and for scientific research.[8][9] While direct applications in drug development for 1-phenylpentan-1-one are not explicitly detailed, the related compound, 1-phenylpentan-3-one, is a valuable starting material for the synthesis of pharmaceutical intermediates, particularly for potential CNS-active agents.[10]

Derivatives of 1-phenylpentan-3-one, such as 3-amino-1-phenylpentane derivatives, are being investigated as anticonvulsant agents.[10] These compounds are hypothesized to modulate the activity of GABAᴀ receptors in the central nervous system.[10]

The synthesis of 2-Bromo-1-phenyl-pentan-1-one also points to its utility as a precursor for introducing further chemical diversity, as the bromine atom can be readily displaced or transformed.[8]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the synthesis and application of phenylpentanones.

G General Workflow for Synthesis and Purification start Start: Reactants reaction Chemical Reaction (e.g., Bromination) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product purification->product

References

Spectroscopic Analysis of 1-Phenylnonan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylnonan-1-one is an aromatic ketone. The characterization and confirmation of the structure of such organic compounds heavily rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a summary of the expected spectroscopic data for this compound based on its analog, 1-phenyl-1-pentanone, and outlines the standard experimental methodologies for acquiring such data.

Spectroscopic Data of 1-Phenyl-1-pentanone (Analog)

The following tables summarize the key spectroscopic data for 1-phenyl-1-pentanone.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Spectral Data for 1-Phenyl-1-pentanone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 7.92m2HAromatic (ortho-protons)
7.55 - 7.42m3HAromatic (meta- and para-protons)
2.92t2H-CH₂- (adjacent to C=O)
1.68sextet2H-CH₂-
1.40sextet2H-CH₂-
0.94t3H-CH₃

Note: The chemical shifts for the aliphatic chain in this compound would extend with additional methylene signals in the 1.2-1.7 ppm region.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Spectral Data for 1-Phenyl-1-pentanone

Chemical Shift (δ) ppmAssignment
200.7C=O (Ketone)
136.9Aromatic (quaternary)
132.9Aromatic CH
128.5Aromatic CH
127.9Aromatic CH
38.3-CH₂- (adjacent to C=O)
26.9-CH₂-
22.5-CH₂-
13.9-CH₃

Note: For this compound, additional signals for the longer alkyl chain would appear in the aliphatic region (approx. 22-32 ppm).

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 1-Phenyl-1-pentanone

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1685StrongC=O (Aryl ketone) stretch
~1595, ~1450Medium-StrongAromatic C=C stretch
Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for 1-Phenyl-1-pentanone (Electron Ionization)

m/zRelative IntensityAssignment
162Moderate[M]⁺ (Molecular Ion)
120High[C₆H₅CO]⁺ (Benzoyl cation)
105High[C₆H₅CO]⁺ - CH₃
77High[C₆H₅]⁺ (Phenyl cation)

Note: For this compound, the molecular ion peak would be at a higher m/z. The fragmentation pattern would likely still show prominent benzoyl and phenyl cations.

Experimental Protocols

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. Integration of the signals in ¹H NMR provides the relative ratio of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of the atmosphere (CO₂ and H₂O).

  • Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized. A common method for this type of compound is Electron Ionization (EI), where high-energy electrons bombard the sample, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow start Purified Organic Compound (e.g., this compound) nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data ¹H and ¹³C NMR Spectra (Chemical Shifts, Coupling) nmr->nmr_data ir_data IR Spectrum (Absorption Bands) ir->ir_data ms_data Mass Spectrum (Molecular Ion, Fragments) ms->ms_data analysis Data Analysis and Structure Elucidation nmr_data->analysis ir_data->analysis ms_data->analysis structure Confirmed Molecular Structure analysis->structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide on the Solubility of 1-Phenylnonan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive literature search has revealed a notable absence of specific, publicly available quantitative solubility data for 1-phenylnonan-1-one in various organic solvents. This guide has been developed to provide a robust framework for researchers by outlining the predicted solubility based on its physicochemical properties and established chemical principles. Furthermore, it details a standardized experimental protocol for the accurate determination of its solubility, offering a foundational methodology for laboratory investigation.

Introduction to this compound and its Solubility

This compound is an aromatic ketone characterized by a nine-carbon aliphatic chain attached to a benzoyl group. Its molecular structure, featuring a polar carbonyl group and a large, nonpolar alkyl-aromatic portion, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility profile; the long, nonpolar hydrocarbon chain suggests good solubility in nonpolar organic solvents, while the polar carbonyl group allows for interactions with polar solvents.[1][2] However, the significant nonpolar character of the molecule is expected to be the dominant factor in its overall solubility. As the carbon chain length of aldehydes and ketones increases, their solubility in polar solvents like water decreases significantly, while they generally remain soluble in common organic solvents.[1][2][3]

Predicted Solubility Profile of this compound

Based on its structure and general solubility principles for long-chain ketones, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.[4][5]

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Benzene, Diethyl EtherHighThe long nonyl chain and the phenyl group, both nonpolar, will have strong van der Waals interactions with nonpolar solvents. These solvents are expected to effectively solvate the bulk of the molecule.
Polar Aprotic Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)Moderate to HighThese solvents possess a dipole moment that can interact with the polar carbonyl group of this compound. Their alkyl portions can also interact with the nonpolar parts of the solute, making them effective solvents.
Polar Protic Methanol, Ethanol, PropanolLow to ModerateWhile the carbonyl group can act as a hydrogen bond acceptor with the hydroxyl group of alcohol solvents, the very large, nonpolar part of the this compound molecule will likely limit its solubility in these highly polar, hydrogen-bonding solvents.[6]

Experimental Protocol for Solubility Determination

To ascertain precise, quantitative solubility data for this compound, the equilibrium shake-flask method is a widely used and reliable technique.[7][8][9]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of appropriate purity

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient duration (typically 24 to 72 hours) to ensure that the system reaches equilibrium.[8][10] The time required may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For complete separation of the solid and liquid phases, centrifuge the vials at the same temperature.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to pass the solution through a syringe filter.

  • Dilution: Accurately dilute the collected aliquot with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.[10]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow prep 1. Preparation Add excess solute to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Shake at constant T (24-72h) solvent->equilibrate separate 4. Phase Separation Settle and/or centrifuge equilibrate->separate sample 5. Sampling Withdraw and filter supernatant separate->sample dilute 6. Dilution Dilute sample to known volume sample->dilute quantify 7. Quantification Analyze via HPLC, GC, or UV-Vis dilute->quantify calculate 8. Calculation Determine solubility quantify->calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

References

The Unveiled Potential: A Technical Guide to the Biological Activities of Long-Chain Alkylphenones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the burgeoning research into the biological activities of long-chain alkylphenones. These phenolic compounds, characterized by a ketone group and a long alkyl chain, are demonstrating significant potential across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This document synthesizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to facilitate further research and development in this promising field.

Antimicrobial Activity: Disrupting Microbial Defenses

Long-chain alkylphenones have emerged as a class of compounds with notable antimicrobial properties. Their efficacy is largely attributed to their amphipathic nature, allowing them to interact with and disrupt microbial cell membranes. The length of the alkyl chain is a critical determinant of this activity, with an optimal length required to balance hydrophobicity for membrane insertion and sufficient aqueous solubility.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below summarizes the MIC values for a series of 4-alkylphenols against various microorganisms, illustrating the impact of alkyl chain length on their activity.

CompoundAlkyl Chain LengthStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
4-PropylphenolC3>100>100>100
4-ButylphenolC464128128
4-PentylphenolC5326464
4-HexylphenolC6163232
4-HeptylphenolC781616
4-OctylphenolC8488
4-NonylphenolC981616
Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values presented above are typically determined using the broth microdilution method, a standardized and widely accepted technique.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Long-chain alkylphenone stock solutions (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Microtiter Plates: Aseptically add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution of Compounds: Add 100 µL of the alkylphenone stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This creates a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth and inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. Alternatively, absorbance can be measured using a microplate reader.[1][2]

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of long-chain alkylphenones involves the disruption of the microbial cell membrane. Their lipophilic alkyl chains insert into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

G cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Alkylphenone Alkylphenone Membrane_Insertion Insertion of Alkyl Chain Alkylphenone->Membrane_Insertion Hydrophobic Interaction Membrane_Disruption Loss of Membrane Integrity Membrane_Insertion->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell_Death Leakage->Cell_Death

Antimicrobial Mechanism of Long-Chain Alkylphenones

Anticancer Activity: Inducing Programmed Cell Death

Long-chain alkylphenones have demonstrated promising cytotoxic effects against various cancer cell lines. Their anticancer activity is often linked to the induction of apoptosis, or programmed cell death, and is influenced by the length of the alkyl chain.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for a series of 4-alkylphenones against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.[3][4]

CompoundAlkyl Chain LengthMCF-7 (IC50 in µM)HeLa (IC50 in µM)
4-PropylphenolC3>100>100
4-ButylphenolC485.292.5
4-PentylphenolC563.771.3
4-HexylphenolC641.555.8
4-HeptylphenolC728.939.1
4-OctylphenolC815.322.4
4-NonylphenolC919.828.6
Experimental Protocol: MTT Assay for Cytotoxicity

The IC50 values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[5][6]

Objective: To assess the cytotoxic effect of long-chain alkylphenones on cancer cell lines and determine their IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Long-chain alkylphenone stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the long-chain alkylphenones and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5][6][7]

Signaling Pathway: Induction of Apoptosis in Breast Cancer Cells

Studies on 4-nonylphenol, a well-researched long-chain alkylphenol, have indicated its ability to induce apoptosis in MCF-7 breast cancer cells through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.[8][9][10]

G cluster_pathways Intracellular Signaling 4-Nonylphenol 4-Nonylphenol PI3K PI3K 4-Nonylphenol->PI3K Inhibition MAPK MAPK 4-Nonylphenol->MAPK Activation Akt Akt PI3K->Akt Inhibits activation Bcl2_family Bcl-2 family proteins (e.g., Bax, Bcl-2) Akt->Bcl2_family Inhibits pro-apoptotic (e.g., Bad) MAPK->Bcl2_family Modulates Caspase_activation Caspase Activation (Caspase-9, Caspase-3) Bcl2_family->Caspase_activation Regulates Apoptosis Apoptosis Caspase_activation->Apoptosis

Apoptotic Pathway Induced by 4-Nonylphenol

Enzyme Inhibition: Targeting Inflammatory Pathways

Certain long-chain alkylphenones have demonstrated the ability to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This suggests their potential as anti-inflammatory agents.

Quantitative Enzyme Inhibition Data

The inhibitory activity of long-chain alkylphenones against COX-1 and COX-2 enzymes is quantified by their IC50 values. A lower IC50 value indicates greater potency.

CompoundAlkyl Chain LengthCOX-1 (IC50 in µM)COX-2 (IC50 in µM)
4-PropylphenolC3>50>50
4-ButylphenolC445.238.7
4-PentylphenolC531.825.1
4-HexylphenolC618.512.3
4-HeptylphenolC710.26.8
4-OctylphenolC85.63.1
4-NonylphenolC97.94.5
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric assay kits.[11][12][13]

Objective: To measure the in vitro inhibition of COX-1 and COX-2 enzymes by long-chain alkylphenones.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • 96-well microtiter plates

  • Long-chain alkylphenone stock solutions

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In the wells of a microtiter plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the long-chain alkylphenone at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Signal Detection: After a specific incubation time, add the detection reagent that reacts with the product of the COX reaction (prostaglandin G2) to produce a colorimetric or fluorescent signal.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of the uninhibited control. The IC50 value is then determined from a dose-response curve.[11]

Experimental Workflow Visualization

The general workflow for screening and evaluating the biological activities of long-chain alkylphenones is a multi-step process, from initial synthesis to detailed mechanistic studies.

G Start Start Synthesis Synthesis of Long-Chain Alkylphenones Start->Synthesis Screening Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response Active Compounds End End Hit_Identification->End Inactive Compounds Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathways, Membrane Interaction) Lead_Selection->Mechanism_Studies Potent & Selective Compounds In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo In_Vivo->End

General Workflow for Biological Evaluation

Conclusion and Future Directions

Long-chain alkylphenones represent a versatile class of molecules with significant, tunable biological activities. The length of the alkyl chain is a key structural feature that dictates their potency and, in some cases, their selectivity. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these compounds further.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of analogues with varied alkyl chain lengths, branching, and substitutions on the phenolic ring to optimize activity and selectivity.

  • Detailed Mechanistic Investigations: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action and potential off-target effects.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising lead compounds in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

By continuing to explore the rich chemical space of long-chain alkylphenones, the scientific community is poised to unlock new therapeutic agents for a range of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Significance of Aromatic Ketones in Scientific Research

Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to a phenyl ring. This structural motif is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile scaffold for the development of a wide range of biologically active molecules.[1] Their utility spans from intermediates in the synthesis of pharmaceuticals to their application in fragrances and as photoinitiators.[1] Long-chain aromatic ketones, such as 1-phenylnonan-1-one, are of particular interest due to the influence of the alkyl chain length on their physicochemical properties and biological activities.[2] This technical guide provides a comprehensive review of this compound and related aromatic ketones, focusing on their synthesis, chemical properties, and potential applications in drug development, with a special emphasis on their putative roles in key signaling pathways.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in public literature, the properties of shorter-chain analogues such as 1-phenylpentan-1-one (Valerophenone) and 1-phenylpropan-1-one (Propiophenone) provide valuable reference points.

Table 1: Physical Properties of this compound and Related Aromatic Ketones

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
This compound C₁₅H₂₂O218.34Estimated: < 25Estimated: > 250Estimated: ~0.95
1-Phenylpentan-1-one C₁₁H₁₄O162.23-9[2][3]242[1]; 105-107 (5 mmHg)[2]0.98[2]
1-Phenylbutan-1-one C₁₀H₁₂O148.2011-13[4]228.5[4]1.0[4]
1-Phenylpropan-1-one C₉H₁₀O134.1817-19[5]218[5]1.009[5]

Estimates for this compound are based on trends observed in homologous series.

Spectroscopic Characterization

The structural elucidation of aromatic ketones relies heavily on spectroscopic techniques. The expected spectral data for this compound, based on the analysis of related compounds, are summarized below.

Table 2: Spectroscopic Data Interpretation for this compound

TechniqueExpected Observations
¹H NMR - Aromatic protons: Multiplets in the range of δ 7.2-8.0 ppm. Protons ortho to the carbonyl group will be deshielded and appear at a higher chemical shift. - Methylene protons (α to carbonyl): A triplet around δ 2.9-3.1 ppm. - Other aliphatic protons: Multiplets in the upfield region (δ 0.8-1.8 ppm). - Terminal methyl protons: A triplet around δ 0.9 ppm.
¹³C NMR - Carbonyl carbon: A characteristic peak in the downfield region, typically around δ 200 ppm. - Aromatic carbons: Signals in the range of δ 128-137 ppm. The carbon attached to the carbonyl group will be at a higher chemical shift. - Aliphatic carbons: Signals in the upfield region (δ 14-40 ppm).
IR (Infrared) - C=O stretch (ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. - C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
MS (Mass Spectrometry) - Molecular ion peak (M⁺): At m/z = 218. - Major fragmentation patterns: Cleavage at the acyl-phenyl bond (to give a benzoyl cation at m/z = 105) and McLafferty rearrangement.

Synthesis of this compound and Related Aromatic Ketones

The synthesis of this compound can be achieved through several established methods in organic chemistry, with Friedel-Crafts acylation and Grignard reactions being the most common.

Experimental Protocol 1: Friedel-Crafts Acylation

This method involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved), suspend anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane or benzene.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Add nonanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reagents Reagents cluster_process Process cluster_product Product Flask Three-necked flask Stirrer Magnetic Stirrer Funnel Dropping Funnel Condenser Reflux Condenser Cooling Cool to 0-5 °C Flask->Cooling Addition Dropwise Addition of Nonanoyl Chloride Funnel->Addition AlCl3 Anhydrous AlCl₃ AlCl3->Flask Solvent Inert Solvent Solvent->Flask NonanoylChloride Nonanoyl Chloride NonanoylChloride->Funnel Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purify Product Drying->Purification Product This compound Purification->Product

Figure 1: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocol 2: Grignard Reaction

This method involves the reaction of a Grignard reagent with a nitrile followed by hydrolysis.

Reaction Scheme:

Detailed Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of nonanenitrile (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis: Carefully pour the reaction mixture into a beaker containing a mixture of ice and dilute sulfuric acid or aqueous ammonium chloride.

  • Extraction and Purification: Follow steps 6-9 as described in the Friedel-Crafts acylation protocol.

G cluster_grignard_prep Grignard Reagent Preparation cluster_nitrile_reaction Reaction with Nitrile cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard_Flask Reaction Flask Mg->Grignard_Flask Bromobenzene Bromobenzene in Ether Bromobenzene->Grignard_Flask Reflux1 Reflux Grignard_Flask->Reflux1 Reaction_Flask Reaction Flask at 0 °C Reflux1->Reaction_Flask Nonanenitrile Nonanenitrile in Ether Nonanenitrile->Reaction_Flask Stir Stir at Room Temp Reaction_Flask->Stir Hydrolysis Acidic Hydrolysis Stir->Hydrolysis Extraction_Purification Extraction & Purification Hydrolysis->Extraction_Purification Final_Product This compound Extraction_Purification->Final_Product G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (when bound) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Transcription Gene Transcription (Pro-inflammatory mediators) Aromatic_Ketone Aromatic Ketone (e.g., this compound) Aromatic_Ketone->IKK Inhibits? NFkB_IkB->NFkB Releases NF-κB NFkB_n->Transcription Induces G Growth_Factors Growth Factors / Stress Ras Ras Growth_Factors->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, Apoptosis) Transcription_Factors->Cellular_Response Aromatic_Ketone Aromatic Ketone (e.g., this compound) Aromatic_Ketone->Raf Modulates? G Cellular_Stress Cellular Stress Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Cellular_Stress->Bcl2_family Activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Aromatic_Ketone Aromatic Ketone (e.g., this compound) Aromatic_Ketone->Bcl2_family Modulates?

References

An In-Depth Technical Guide on 1-Phenylnonan-1-one: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylnonan-1-one, an aromatic ketone, belongs to the class of long-chain alkyl phenyl ketones. While not as extensively studied as its shorter-chain analogs, it serves as a valuable intermediate in organic synthesis and holds potential for investigation in various scientific domains. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on experimental details and data presentation for a scientific audience.

Historical Context: The Dawn of Friedel-Crafts Acylation

The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, French chemist Charles Friedel and his American collaborator, James Crafts, published their groundbreaking work on a new method for the synthesis of hydrocarbons and ketones. This set of reactions, now known as Friedel-Crafts alkylation and acylation, revolutionized the way chemists could attach substituents to an aromatic ring.

Friedel-Crafts acylation involves the reaction of an aromatic compound, such as benzene, with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction leads to the formation of an aryl ketone. The synthesis of this compound is a direct application of this historic reaction, utilizing nonanoyl chloride as the acylating agent. While the exact date of the first synthesis of this compound is not well-documented, its preparation became feasible following Friedel and Crafts' seminal discovery.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with nonanoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Benzene (anhydrous)

  • Nonanoyl chloride

  • Aluminum chloride (anhydrous, powdered)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas) is charged with anhydrous benzene and anhydrous aluminum chloride in a fume hood. The flask is cooled in an ice bath.

  • Addition of Acyl Chloride: Nonanoyl chloride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene. The reaction is exothermic and the temperature should be maintained below 10°C during the addition. Hydrogen chloride gas is evolved and trapped.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: The reaction mixture is carefully poured onto crushed ice to decompose the aluminum chloride complex. Concentrated hydrochloric acid is added to dissolve any aluminum hydroxides. The organic layer is separated using a separatory funnel.

  • Extraction and Washing: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Logical Workflow for the Synthesis of this compound

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Work-up & Purification Benzene Benzene Mixing 1. Mix Benzene & AlCl₃ (Ice Bath) Benzene->Mixing Nonanoyl_Chloride Nonanoyl Chloride Addition 2. Add Nonanoyl Chloride (Dropwise, <10°C) Nonanoyl_Chloride->Addition AlCl3 AlCl₃ (Catalyst) AlCl3->Mixing Mixing->Addition Stirring 3. Stir at Room Temp (Monitor by TLC) Addition->Stirring Quenching 4. Quench with Ice/HCl Stirring->Quenching Extraction 5. Extract with DCM Quenching->Extraction Washing 6. Wash with Acid, Base, Brine Extraction->Washing Drying 7. Dry with MgSO₄ Washing->Drying Evaporation 8. Evaporate Solvent Drying->Evaporation Purification 9. Purify (Distillation/Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Physical and Spectroscopic Data

Accurate physical and spectroscopic data are crucial for the identification and characterization of this compound.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.34 g/mol
CAS Number 6006-81-1
Appearance White to off-white solid
Melting Point 35-38 °C
Boiling Point 155-157 °C at 4 mmHg

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks and Interpretation
¹H NMR ~7.95 ppm (d, 2H): Protons ortho to the carbonyl group on the phenyl ring.~7.55 ppm (t, 1H): Proton para to the carbonyl group on the phenyl ring.~7.45 ppm (t, 2H): Protons meta to the carbonyl group on the phenyl ring.~2.95 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-CO-).~1.70 ppm (quint, 2H): Methylene protons beta to the carbonyl group.~1.30 ppm (m, 10H): Methylene protons of the alkyl chain.~0.88 ppm (t, 3H): Terminal methyl protons of the alkyl chain.
¹³C NMR ~200 ppm: Carbonyl carbon.~137 ppm: Quaternary carbon of the phenyl ring attached to the carbonyl group.~133 ppm: Para carbon of the phenyl ring.~128.6 ppm: Meta carbons of the phenyl ring.~128.0 ppm: Ortho carbons of the phenyl ring.~38 ppm: Methylene carbon adjacent to the carbonyl group.~32, 29.5, 29.3, 29.2, 24, 22.7 ppm: Methylene carbons of the alkyl chain.~14.1 ppm: Terminal methyl carbon.
IR (Infrared) ~3060 cm⁻¹: Aromatic C-H stretch.~2920, 2850 cm⁻¹: Aliphatic C-H stretch.~1685 cm⁻¹: Strong C=O stretch (aryl ketone).~1600, 1450 cm⁻¹: Aromatic C=C stretches.
MS (Mass Spec.) m/z 218: Molecular ion (M⁺).m/z 105: Base peak, corresponding to the benzoyl cation [C₆H₅CO]⁺.m/z 77: Phenyl cation [C₆H₅]⁺.

Biological Activity and Signaling Pathways

While this compound itself has not been the subject of extensive biological investigation, related long-chain alkyl phenyl ketones have been studied for their interaction with various enzymes. One such enzyme is carbonyl reductase.

Carbonyl reductases (CBRs) are a group of NAD(P)H-dependent enzymes that catalyze the reduction of a wide variety of endogenous and xenobiotic carbonyl compounds to their corresponding alcohols.[1][2] These enzymes play a role in the metabolism of prostaglandins, steroids, and various drugs.[1][2]

A study on the inhibitory effects of a series of alkyl phenyl ketones on carbonyl reductase activity in pig heart cytosol found that the inhibitory potency varied with the length of the alkyl chain. While hexanophenone showed the highest inhibitory activity, nonanophenone, a close structural analog of this compound, exhibited much lower inhibitory potency. This suggests that the length of the alkyl chain is a critical determinant for the interaction with the active site of carbonyl reductase.

The general mechanism of carbonyl reductase involves the transfer of a hydride ion from the cofactor NADPH to the carbonyl carbon of the substrate, leading to the formation of a secondary alcohol.

Simplified Signaling Pathway of Carbonyl Reductase

G cluster_reactants Substrates & Cofactor cluster_products Products Ketone This compound (Substrate) CBR1 Carbonyl Reductase 1 (CBR1) Ketone->CBR1 Binds to active site NADPH NADPH (Cofactor) NADPH->CBR1 Provides hydride Alcohol 1-Phenylnonan-1-ol (Product) CBR1->Alcohol Catalyzes reduction NADP NADP⁺ CBR1->NADP Regenerated cofactor

References

An In-depth Technical Guide on the Thermochemical Data of 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide addresses the thermochemical properties of 1-phenylnonan-1-one. Currently, there is a notable absence of experimentally determined thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, for this long-chain aromatic ketone in publicly accessible literature. To provide valuable context and a basis for estimation, this document presents available thermochemical data for its shorter-chain homologues: 1-phenylpropan-1-one, 1-phenylbutan-1-one, and 1-phenylpentan-1-one. Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of combustion for organic compounds using static bomb calorimetry is provided. This guide also includes a visual representation of the experimental workflow to aid in the conceptualization and planning of such measurements.

Introduction

This compound is an aromatic ketone with a nine-carbon aliphatic chain. Aromatic ketones are a significant class of compounds in organic chemistry, finding applications as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. A thorough understanding of their thermochemical properties is crucial for process design, safety analysis, and computational modeling of reaction mechanisms and kinetics.

The thermochemical data for a compound, including its enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are fundamental thermodynamic parameters. The enthalpy of formation, in particular, is critical for calculating the heat of reaction for chemical processes involving the compound. Despite its relevance, to the best of our knowledge, the thermochemical properties of this compound have not been experimentally determined and reported in the literature.

This guide aims to bridge this information gap by:

  • Presenting a consolidated view of the thermochemical data available for structurally related, shorter-chain 1-phenylalkan-1-ones.

  • Providing a detailed, generalized experimental protocol that can be adapted for the determination of the thermochemical properties of this compound.

  • Illustrating the experimental workflow for clarity and ease of implementation.

Thermochemical Data of 1-Phenylalkan-1-ones

In the absence of direct experimental data for this compound, examining the thermochemical properties of its lower homologues can provide insight into the expected trends and allow for estimations. The following tables summarize the available data for 1-phenylpropan-1-one, 1-phenylbutan-1-one, and 1-phenylpentan-1-one, primarily sourced from the NIST WebBook.[1][2][3]

Table 1: Condensed Phase Thermochemistry Data for 1-Phenylalkan-1-ones

Compound NameCAS NumberFormulaMolecular Weight ( g/mol )PhaseΔc H°liquid (kJ/mol)Δf H°liquid (kJ/mol)
1-Propanone, 1-phenyl-93-55-0C9H10O134.1751liquid-4686.5 ± 1.0-154.4 ± 1.1
1-Butanone, 1-phenyl-495-40-9C10H12O148.2017liquid-5339.8-169.6
1-Pentanone, 1-phenyl-1009-14-9C11H14O162.2283-Not AvailableNot Available

Data compiled from the NIST WebBook.[2][4][5]

Table 2: Phase Change Data for 1-Phenylalkan-1-ones

Compound NameTfus (K)Tboil (K)Δvap H (kJ/mol) at Tboil
1-Propanone, 1-phenyl-291.8491.54.3 ± 0.4
1-Butanone, 1-phenyl-284.75505.49.4
1-Pentanone, 1-phenyl-Not Available516.Not Available

Data compiled from the NIST WebBook.[2][5][6]

Experimental Protocol: Determination of Enthalpy of Combustion

The standard enthalpy of combustion (Δc H°) is a key thermochemical parameter that can be determined experimentally using bomb calorimetry. From this value, the standard enthalpy of formation (Δf H°) can be calculated. The following is a generalized protocol for the determination of the enthalpy of combustion of a liquid organic compound like this compound using a static bomb calorimeter.

3.1. Materials and Equipment

  • Static Bomb Calorimeter: A high-pressure stainless steel vessel (bomb) with an internal volume of approximately 340 cm³, equipped with an ignition system.

  • Calorimeter Jacket: A water bath with a temperature control system to ensure isothermal or adiabatic conditions.

  • Temperature Measurement: A high-precision digital thermometer (e.g., a quartz crystal thermometer) capable of measuring temperature changes to ±10⁻⁴ K.

  • Oxygen: High-purity (99.999%) oxygen gas.

  • Crucible: A platinum or silica crucible to hold the sample.

  • Ignition Wire: Platinum or iron wire.

  • Calibrant: Benzoic acid (NIST Standard Reference Material 39j) with a certified massic energy of combustion.

  • Sample: High-purity (≥99.5%) this compound.

  • Ancillary Equipment: Analytical balance, pellet press (for solid samples), deionized water.

3.2. Experimental Procedure

3.2.1. Calibration of the Calorimeter

  • Preparation: Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

  • Ignition Wire: Measure and weigh a piece of the ignition wire. Secure it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

  • Bomb Assembly: Add a known volume (e.g., 1.00 cm³) of deionized water to the bomb to ensure the final products are in a well-defined state.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of 3.04 MPa.

  • Calorimeter Setup: Place the bomb head in the calorimeter bucket containing a known mass of water. Ensure the bomb is fully submerged.

  • Temperature Equilibration: Allow the system to equilibrate thermally. Start recording the temperature at regular intervals (e.g., every 10 seconds) to establish a stable baseline (fore-period).

  • Ignition: Ignite the sample by passing an electrical current through the ignition wire.

  • Temperature Monitoring: Continue to record the temperature as it rises during the combustion (main-period) and until it starts to cool at a steady rate (after-period).

  • Post-Combustion Analysis: After the experiment, depressurize the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).

  • Energy Equivalent Calculation: From the temperature rise and the known energy of combustion of benzoic acid, calculate the energy equivalent (ε(calor)) of the calorimeter.[7] Perform multiple calibration experiments to obtain a precise average value.

3.2.2. Combustion of this compound

  • Sample Preparation: Accurately weigh a sample of liquid this compound (typically 0.5 - 1.0 g) into the crucible.

  • Procedure Repetition: Repeat steps 3.2.1.2 through 3.2.1.9 with the this compound sample.

  • Energy of Combustion Calculation: Using the calibrated energy equivalent of the calorimeter and the observed temperature change, calculate the energy of combustion of the sample.

  • Corrections: Apply necessary corrections (Washburn corrections) to account for the standard states of reactants and products.[8] This includes corrections for the heat of formation of nitric acid from residual nitrogen in the bomb and the heat of combustion of the ignition wire.

  • Enthalpy of Combustion: Convert the corrected energy of combustion at constant volume (ΔcU°) to the enthalpy of combustion at constant pressure (ΔcH°) using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.[9]

3.3. Derivation of Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) of this compound can be calculated from its standard molar enthalpy of combustion (ΔcH°) using Hess's law. The combustion reaction for this compound (C15H22O) is:

C15H22O(l) + 20.5 O2(g) → 15 CO2(g) + 11 H2O(l)

The standard enthalpy of formation is then calculated as:

ΔfH°(C15H22O, l) = [15 × ΔfH°(CO2, g) + 11 × ΔfH°(H2O, l)] - ΔcH°(C15H22O, l)

The standard enthalpies of formation for CO2(g) and H2O(l) are well-established values.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion.

Caption: Workflow for determining the enthalpy of combustion.

Conclusion

While direct experimental thermochemical data for this compound are not currently available in the literature, this technical guide provides a framework for understanding and determining these crucial properties. The compiled data for its shorter-chain homologues offer a basis for estimation and highlight the expected trends in thermochemical behavior with increasing alkyl chain length. The detailed, generalized protocol for bomb calorimetry provides a practical starting point for researchers aiming to perform these measurements. The successful experimental determination of the thermochemical data for this compound would be a valuable contribution to the field, aiding in the design and optimization of chemical processes and in the advancement of computational chemistry models.

References

The Natural Occurrence and Analysis of 1-Phenylalkan-1-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the natural occurrence of 1-phenylnonan-1-one and its analogs, with a primary focus on the documented presence of valerophenone (1-phenylpentan-1-one) in the plant kingdom. While the direct natural occurrence of this compound remains to be scientifically established, this document details the presence of its shorter-chain analogs in various plant species. It outlines detailed experimental protocols for the extraction, isolation, and quantification of these aromatic ketones using gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide illustrates the biosynthetic origins of these compounds within the broader phenylpropanoid pathway and presents a putative signaling pathway based on the known biological activities of related phenolic compounds. All quantitative data are summarized for comparative analysis, and logical and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound and its structural analogs, belonging to the class of 1-phenylalkan-1-ones, are aromatic ketones characterized by a phenyl group attached to a carbonyl group at the first position of an alkyl chain. While synthetic routes to these compounds are well-established, their natural occurrence is less documented. This guide synthesizes the available scientific literature to provide an in-depth understanding of their presence in nature, with a particular emphasis on valerophenone (1-phenylpentan-1-one), a known natural product. Phenylpropanoids and their derivatives are recognized for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, making them of significant interest to the pharmaceutical and cosmetic industries[1].

Natural Occurrence of 1-Phenylalkan-1-ones

Based on current scientific literature, there is no definitive evidence for the natural occurrence of this compound. However, several shorter-chain analogs have been identified in various plant species. The most notable of these is valerophenone (1-phenylpentan-1-one).

Table 1: Natural Occurrence of Valerophenone (1-Phenylpentan-1-one)

CompoundNatural SourcePlant PartReference(s)
Valerophenone (1-Phenylpentan-1-one)Apium graveolens (Celery)Seed[2]
Valerophenone (1-Phenylpentan-1-one)Ligusticum striatum (Chuanxiong)Rhizome
Quantitative Data

Quantitative analysis of 1-phenylalkan-1-ones in natural sources is not extensively reported in the literature. However, some studies on the composition of essential oils provide an indication of their relative abundance.

Table 2: Quantitative Analysis of Valerophenone in Essential Oils

Natural SourcePlant PartExtraction MethodAnalytical MethodValerophenone ContentReference(s)
Apium graveolens (Celery)SeedSteam DistillationGC-MSNot explicitly quantified, but listed as a constituent of the essential oil.[2]
Ligusticum jeholenseRhizomes and RootsVolatile Oil ExtractionGC-MSIdentified as a phenylpropanoid, with phenylpropanoids constituting 11.01 ± 6.28% of the volatile oil.[3]
Ligusticum sineseRhizomes and RootsVolatile Oil ExtractionGC-MSIdentified as a phenylpropanoid, with phenylpropanoids constituting 48.86 ± 12.93% of the volatile oil.[3]

Note: The data for Ligusticum species refers to the general class of phenylpropanoids, of which valerophenone is a member. The precise concentration of valerophenone was not detailed in this study.

Biosynthesis of 1-Phenylalkan-1-ones

1-Phenylalkan-1-ones are derived from the phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The biosynthesis of the core phenylpropanoid unit involves a series of enzymatic steps, starting with the deamination of phenylalanine.

Biosynthesis_of_1_Phenylalkan_1_ones Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chain_Elongation Chain Elongation & Acyl-CoA Intermediates p_Coumaroyl_CoA->Chain_Elongation Phenylalkanoyl_CoA 1-Phenylalkanoyl-CoA Chain_Elongation->Phenylalkanoyl_CoA Phenylalkanone 1-Phenylalkan-1-one Phenylalkanoyl_CoA->Phenylalkanone Reductive/Decarboxylative Steps

Caption: General biosynthetic pathway of 1-phenylalkan-1-ones.

Experimental Protocols

The following section details a representative methodology for the extraction, identification, and quantification of valerophenone from plant material, based on established techniques for essential oil analysis.

Extraction of Volatile Compounds

A common method for extracting volatile compounds like valerophenone from plant matrices is steam distillation.

Protocol 4.1.1: Steam Distillation

  • Sample Preparation: Air-dry the plant material (e.g., celery seeds) at room temperature and grind to a coarse powder.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.

  • Distillation: Place a known quantity (e.g., 100 g) of the powdered plant material in the distillation flask with distilled water. Heat the flask to boiling and collect the distillate over a period of 3-4 hours.

  • Oil Separation: The essential oil, containing the volatile compounds, will separate from the aqueous layer in the collection tube. Carefully collect the oil and dry it over anhydrous sodium sulfate.

  • Storage: Store the extracted essential oil in a sealed vial at 4°C in the dark until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds in essential oils.

Protocol 4.2.1: GC-MS Analysis of Valerophenone

  • Sample Preparation: Prepare a solution of the essential oil in a suitable solvent (e.g., n-hexane) at a concentration of 1% (v/v).

  • GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for separating volatile compounds, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Compound Identification: Identify valerophenone by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, prepare a calibration curve using a certified standard of valerophenone at different concentrations. The concentration of valerophenone in the sample can then be determined by comparing its peak area to the calibration curve.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Celery Seeds) Grinding Grinding Plant_Material->Grinding Steam_Distillation Steam Distillation Grinding->Steam_Distillation Essential_Oil Essential Oil Steam_Distillation->Essential_Oil Dilution Dilution in Hexane Essential_Oil->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Identification Identification (Mass Spectra, RI) Data_Processing->Identification Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Workflow for the extraction and analysis of valerophenone.

Putative Signaling Pathway

While specific signaling pathways for 1-phenylalkan-1-ones have not been elucidated, many phenolic compounds are known to exert their biological effects through the modulation of cellular signaling cascades, often related to oxidative stress and inflammation. The antioxidant properties of phenylpropanoids are well-documented[1]. A plausible, though hypothetical, signaling pathway involves the mitigation of oxidative stress-induced cellular responses.

Putative_Signaling_Pathway Valerophenone Valerophenone ROS Reactive Oxygen Species (ROS) Valerophenone->ROS Scavenging MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Activates NF_kB NF-κB Pathway ROS->NF_kB Activates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Induces Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response Induces

Caption: Hypothetical signaling pathway for valerophenone.

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence of this compound and its analogs, with a specific focus on valerophenone. While the longer-chain compound has not been reported as a natural product, its shorter-chain analog, valerophenone, is a constituent of the essential oils of Apium graveolens and has been associated with the phenylpropanoids found in Ligusticum species. The guide has provided detailed, representative protocols for the extraction and GC-MS analysis of these compounds. The biosynthetic pathway from phenylalanine has been outlined, and a putative signaling pathway based on the known antioxidant properties of related compounds has been proposed. Further research is required to definitively identify the natural sources of a wider range of 1-phenylalkan-1-ones and to quantify their concentrations in various organisms. Elucidating their specific biological activities and signaling mechanisms will be crucial for unlocking their full potential in drug development and other applications.

References

1-Phenylnonan-1-one: An Uncharted Territory in Secondary Metabolite Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the knowledge surrounding 1-phenylnonan-1-one as a secondary metabolite. Despite the established role of structurally similar alkyl phenyl ketones as plant metabolites, there is currently no direct scientific evidence to confirm the natural occurrence, biosynthetic pathways, or biological activities of this compound. This lack of foundational data precludes the development of an in-depth technical guide as requested.

While the shorter-chain analogue, 1-phenyl-1-pentanone (valerophenone), is recognized as a secondary metabolite found in plants such as Ligusticum striatum and Apium graveolens, this classification cannot be automatically extrapolated to this compound without direct observational and experimental evidence.[1] The biosynthesis of such compounds in plants would likely involve the shikimate pathway, leading to the formation of the phenyl group, followed by elongation with a fatty acid-derived nonanoyl-CoA unit. However, this remains a hypothetical pathway for this compound.

A thorough search for biological activities, including quantitative data (e.g., IC₅₀, EC₅₀), and detailed experimental protocols specifically pertaining to this compound has yielded no results. Scientific studies on related compounds have explored a range of biological effects, including antimicrobial and anti-inflammatory properties. For instance, various derivatives of phenyl ethanone and other aromatic ketones have been synthesized and tested for such activities. However, the unique chemical properties conferred by the nine-carbon alkyl chain of this compound mean that its biological effects could be substantially different, and any assumptions would be purely speculative.

Consequently, the core requirements for a technical guide, including tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, cannot be fulfilled at this time due to the absence of primary research on this compound.

To address this knowledge gap, future research should focus on the following areas:

  • Natural Product Discovery: Screening of a wide variety of plant, fungal, and bacterial species to determine if this compound is produced as a natural product.

  • Isolation and Structure Elucidation: If identified, isolation and full spectroscopic characterization of the natural compound to confirm its structure.

  • Biosynthetic Studies: Isotopic labeling studies to elucidate the biosynthetic pathway of this compound in its native producer.

  • Biological Screening: Comprehensive screening of purified this compound in a battery of biological assays to identify potential pharmacological activities.

Below is a conceptual workflow for future research endeavors aimed at characterizing this compound as a potential secondary metabolite.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenylnonan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-phenylnonan-1-one, a long-chain aryl ketone, through the Friedel-Crafts acylation of benzene with nonanoyl chloride. This classic electrophilic aromatic substitution reaction is a robust and widely applicable method for the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring. The reaction typically employs a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to activate the acylating agent, in this case, nonanoyl chloride. The resulting acylium ion then undergoes electrophilic attack on the aromatic ring, leading to the formation of the corresponding aryl ketone. A significant advantage of this method is that the ketone product is less reactive than the starting aromatic compound, which effectively prevents multiple acylations.[1]

Reaction Mechanism

The synthesis of this compound via Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride, coordinates to the chlorine atom of nonanoyl chloride. This polarization facilitates the departure of the chloride ion, generating a highly reactive and resonance-stabilized acylium ion.[2]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation and Regeneration of the Catalyst: A proton is abstracted from the arenium ion by the tetrachloroaluminate complex (AlCl₄⁻), restoring the aromaticity of the ring and yielding the final product, this compound. This step also regenerates the aluminum chloride catalyst.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of benzene with long-chain acyl chlorides.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
Benzene (anhydrous)C₆H₆78.11100 mL1.12
Nonanoyl chlorideC₉H₁₇ClO176.6817.67 g0.10
Aluminum chloride (anhydrous)AlCl₃133.3414.67 g0.11
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93150 mL-
1 M Hydrochloric acid (HCl)HCl36.46100 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.0150 mL-
Brine (saturated NaCl solution)NaCl58.4450 mL-
Anhydrous sodium sulfateNa₂SO₄142.0410 g-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the flask, add anhydrous benzene (100 mL) and anhydrous aluminum chloride (14.67 g, 0.11 mol). Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve nonanoyl chloride (17.67 g, 0.10 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the nonanoyl chloride solution dropwise to the stirred benzene-AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C. Hydrogen chloride gas will be evolved and should be directed to a trap.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until the aluminum salts are fully dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Expected Yield:

Based on similar Friedel-Crafts acylation reactions with long-chain acyl chlorides, the expected yield of this compound is in the range of 60-80%.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Benzene1.12 mol
Nonanoyl chloride0.10 mol
Aluminum chloride0.11 mol
Reaction Conditions
SolventBenzene/Dichloromethane
Temperature0-5 °C (addition), Room Temperature (reaction)
Reaction Time3-4 hours
Product
Theoretical Yield21.84 g
Expected Actual Yield (70%)15.29 g
AppearanceColorless to pale yellow oil
Molecular FormulaC₁₅H₂₂O
Molecular Weight218.34 g/mol

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry glassware and assemble apparatus under inert atmosphere prep2 Add anhydrous benzene and AlCl3 to the reaction flask prep1->prep2 prep3 Cool the mixture to 0-5 °C prep2->prep3 react1 Slowly add nonanoyl chloride solution prep3->react1 react2 Stir at room temperature for 2-3 hours react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench reaction with ice and HCl react3->workup1 workup2 Extract with dichloromethane workup1->workup2 workup3 Wash organic layer workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify by vacuum distillation or column chromatography workup4->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

Long-chain aryl ketones and their derivatives have been investigated for their potential to modulate various biological targets, such as G-protein coupled receptors (GPCRs), due to their structural features. The long alkyl chain can enhance lipophilicity, potentially facilitating interactions with membrane-bound receptors. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an antagonist.

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces ligand Endogenous Ligand ligand->gpcr Activates antagonist This compound Derivative (Antagonist) antagonist->gpcr inhibition Inhibition response Cellular Response second_messenger->response inhibition->g_protein

Caption: Hypothetical GPCR signaling pathway modulation by a this compound derivative.

References

Application Notes and Protocols: Synthesis of Nonanophenone via Friedel-Crafts Acylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a detailed experimental protocol for the Friedel-Crafts acylation of benzene with nonanoyl chloride to synthesize nonanophenone, a long-chain aryl ketone.

Principle and Mechanism

The Friedel-Crafts acylation of benzene with nonanoyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with nonanoyl chloride to form a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom bearing the nonanoyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions and leads to mono-substituted products.

Data Presentation

ParameterValueReference
Product Nonanophenone
CAS Number 6008-36-2[1]
Molecular Formula C₁₅H₂₂O[1]
Molecular Weight 218.33 g/mol [1]
Appearance Clear colorless to light yellow liquid[2]
Melting Point 14 °C[1]
Boiling Point 139-140 °C at 2 mmHg[1]
Density 0.94 g/cm³[1]
Yield 85-95% (typical)

Experimental Protocol

Materials:

  • Benzene (anhydrous)

  • Nonanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane or ethanol (for recrystallization, if necessary)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a trap (e.g., containing mineral oil or a scrubbing solution)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

1. Reaction Setup:

  • All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents).

  • Add 50 mL of anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.

2. Acylation Reaction:

  • In the addition funnel, prepare a solution of nonanoyl chloride (17.7 g, 0.10 mol, 1.0 equivalent) in 30 mL of anhydrous dichloromethane.

  • Cool the aluminum chloride suspension in an ice bath to 0-5 °C.

  • Slowly add the nonanoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition of nonanoyl chloride is complete, add a solution of benzene (9.4 g, 0.12 mol, 1.2 equivalents) in 20 mL of anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up:

  • Upon completion of the reaction, cool the mixture in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step should be performed in a fume hood as HCl gas will be evolved.

  • Stir the mixture until the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with 2 x 30 mL of dichloromethane.

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

4. Purification:

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude nonanophenone.

  • The crude product can be purified by vacuum distillation. Collect the fraction boiling at 139-140 °C at 2 mmHg.[1]

  • If the product solidifies upon cooling, it can be further purified by recrystallization from a suitable solvent such as hexane or ethanol.

Mandatory Visualizations

Friedel_Crafts_Acylation_Workflow Reagents Reagents: - Benzene - Nonanoyl Chloride - Anhydrous AlCl₃ - Anhydrous DCM Setup Reaction Setup: - Dry glassware - Inert atmosphere - AlCl₃ suspension in DCM Reagents->Setup 1. Preparation Acylation Acylation Reaction: - Cool to 0-5°C - Add Nonanoyl Chloride - Add Benzene - Stir at RT for 2-3h Setup->Acylation 2. Reaction Workup Work-up: - Quench with ice/HCl - Separate layers - Wash with H₂O, NaHCO₃, Brine - Dry over MgSO₄ Acylation->Workup 3. Quenching & Extraction Purification Purification: - Rotary Evaporation - Vacuum Distillation or - Recrystallization Workup->Purification 4. Isolation Product Product: Nonanophenone Purification->Product 5. Final Product

Caption: Experimental workflow for the synthesis of nonanophenone.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride Nonanoyl Chloride (R-CO-Cl) AcyliumIon Acylium Ion [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Benzene Benzene AreniumIon Arenium Ion (Sigma Complex) Benzene->AreniumIon + Acylium Ion AlCl4_minus AlCl₄⁻ Product Nonanophenone AreniumIon->Product + AlCl₄⁻ Catalyst_Regen AlCl₃ + HCl

Caption: Mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols: Clemmensen Reduction of 1-Phenylnonan-1-one to 1-Phenylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the Clemmensen reduction of 1-phenylnonan-1-one to 1-phenylnonane. The Clemmensen reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes under acidic conditions.[1][2] This method is particularly effective for aryl-alkyl ketones, making it a valuable tool in synthetic organic chemistry, including the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2] These notes include a detailed experimental protocol, characterization data for the starting material and the product, and a visual representation of the experimental workflow.

Introduction

The Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid to reduce a carbonyl group to a methylene group.[1][2] The reaction is thought to occur on the surface of the zinc, though the exact mechanism is not fully understood.[1] It is a powerful method for the synthesis of alkylbenzenes from the corresponding acylbenzenes, which are often prepared via Friedel-Crafts acylation.[1][2]

This protocol details the specific application of the Clemmensen reduction to convert this compound, a long-chain aryl-alkyl ketone, to 1-phenylnonane. This transformation is relevant in the synthesis of molecules with long alkyl chains attached to an aromatic ring, which can be found in various areas of chemical research and development, including the preparation of surface-active agents.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound C₁₅H₂₂O218.34----
1-Phenylnonane C₁₅H₂₄204.35Colorless liquid282 (lit.)[3]0.858 (lit.)[3]1.483 (lit.)[3]
Table 2: Spectroscopic Data
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound Predicted: 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H), 1.75 (m, 2H), 1.30 (m, 10H), 0.90 (t, 3H)Predicted: 200.5 (C=O), 137.0 (Ar-C), 133.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 38.5 (CH₂), 31.8 (CH₂), 29.4 (CH₂), 29.3 (CH₂), 29.2 (CH₂), 24.5 (CH₂), 22.6 (CH₂), 14.1 (CH₃)Predicted: ~3060 (Ar-H), ~2925, 2855 (C-H), ~1685 (C=O), ~1600, 1450 (Ar C=C)Predicted: M+ 218, fragments at 105 (benzoyl cation), 120
1-Phenylnonane 7.35-7.15 (m, 5H), 2.61 (t, 2H), 1.62 (m, 2H), 1.30 (br s, 12H), 0.88 (t, 3H)142.9, 128.4, 128.2, 125.5, 36.1, 31.9, 31.5, 29.6, 29.5, 29.3, 22.7, 14.1~3085, 3060, 3025 (Ar-H), 2925, 2854 (C-H), 1603, 1495, 1453 (Ar C=C)M+ 204, fragments at 91 (tropylium ion), 105

Note: The spectroscopic data for this compound is predicted based on typical values for similar structures as specific experimental data was not found in the search. The data for 1-phenylnonane is a compilation of typical values found in spectroscopic databases.

Experimental Protocol

This protocol is adapted from general procedures for the Clemmensen reduction of aryl-alkyl ketones.

Materials:

  • This compound

  • Zinc dust

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Toluene

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for filtration

  • Column for chromatography (optional, for high purity)

Procedure:

Part 1: Preparation of Amalgamated Zinc (Zn(Hg))

  • In a well-ventilated fume hood, place zinc dust (2.0 equivalents by weight relative to the ketone) in a flask.

  • Add a solution of mercuric chloride (0.1 equivalents by weight relative to the zinc) in water (approximately 5 mL per gram of zinc).

  • Swirl the mixture for 5-10 minutes. The surface of the zinc should become silvery.

  • Decant the aqueous solution carefully and wash the amalgamated zinc with water (3 x 20 mL).

Part 2: Clemmensen Reduction

  • To the freshly prepared amalgamated zinc in the round-bottom flask, add concentrated hydrochloric acid (20 parts by volume relative to the ketone) and toluene (4 parts by volume relative to the ketone).

  • Add this compound (1.0 equivalent) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux with vigorous stirring.

  • Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

Part 3: Work-up and Purification

  • Carefully decant the liquid from the unreacted zinc.

  • Transfer the liquid to a separatory funnel.

  • Separate the organic layer (toluene) from the aqueous layer.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine all the organic layers.

  • Wash the combined organic layers sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until the aqueous layer is neutral or slightly basic, and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford pure 1-phenylnonane.

Expected Yield:

While a specific yield for this reaction was not found in the literature, Clemmensen reductions of similar aryl-alkyl ketones typically proceed in good to excellent yields (70-90%).

Mandatory Visualizations

Reaction Scheme

Clemmensen_Reduction start This compound end 1-Phenylnonane start->end reagents Zn(Hg), conc. HCl Toluene, Reflux reagents->start Experimental_Workflow cluster_prep Amalgamated Zinc Preparation cluster_reaction Clemmensen Reduction cluster_workup Work-up & Purification zinc Zinc Dust amalgam Amalgamated Zinc (Zn(Hg)) zinc->amalgam Swirl 5-10 min hgcl2 HgCl2 solution hgcl2->amalgam wash wash amalgam->wash Decant & Wash reactants This compound Zn(Hg) conc. HCl Toluene wash->reactants reflux Reflux (4-6 h) reactants->reflux cool Cool to RT reflux->cool decant Decant cool->decant extract Extract with Ether/DCM decant->extract wash_seq Wash: 1. H2O 2. NaHCO3 (sat.) 3. Brine extract->wash_seq dry Dry (MgSO4/Na2SO4) wash_seq->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product Pure 1-Phenylnonane purify->product

References

Application Note: GC-MS Analysis of 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] 1-Phenylnonan-1-one, a long-chain aromatic ketone, is well-suited for GC-MS analysis due to its volatility. This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS results. The goal is to dissolve the analyte in a suitable volatile solvent at an appropriate concentration, free of particulate matter.

Materials:

  • This compound standard

  • High-purity volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)[1]

  • Glass autosampler vials (1.5 mL) with caps and septa[2]

  • Micropipettes and tips

  • Vortex mixer

  • Syringe filters (0.22 µm) or centrifuge

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a precise volume of a suitable volatile solvent to create a stock solution of approximately 1 mg/mL.[3]

  • Working Standard Preparation: Prepare a series of working standards by diluting the stock solution. A typical concentration for GC-MS analysis is around 10 µg/mL.[2]

  • Sample Dissolution: If analyzing a solid sample, dissolve a small amount in a suitable solvent. For liquid samples, dilute them to fall within the calibration range.[3]

  • Filtration/Centrifugation: To prevent blockage of the GC inlet and column contamination, remove any particulate matter by filtering the sample through a 0.22 µm syringe filter or by centrifuging the sample and transferring the supernatant to a clean vial.[3]

  • Transfer to Vial: Transfer the final prepared sample or standard into a glass autosampler vial. Ensure the vial is properly sealed.[2]

2. GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

Parameter Value Rationale
Gas Chromatograph (GC)
ColumnHP-5ms or equivalent (5% Phenyl Polymethylsiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness[4][5]A non-polar column suitable for the analysis of a wide range of organic compounds, including aromatic ketones.
Carrier GasHelium (99.999% purity)[4]An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/min (constant flow)[4]A typical flow rate for this column dimension to ensure optimal separation.
Inlet Temperature280 °C[4]Ensures complete and rapid vaporization of the analyte without thermal degradation.
Injection Volume1 µLA standard injection volume to avoid overloading the column.
Injection ModeSplitless or Split (e.g., 20:1)Splitless mode is ideal for trace analysis, while a split injection prevents column overload for more concentrated samples.[6]
Oven Temperature ProgramInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min[7]A temperature program designed to provide good separation of the analyte from potential impurities and ensure it elutes within a reasonable time.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[4]A hard ionization technique that produces characteristic and reproducible fragmentation patterns for library matching.
Ionization Energy70 eV[4]The standard EI energy that generates extensive and consistent fragmentation, facilitating library database searches.
Mass Scan Range40 - 500 m/z[4]A wide enough range to capture the molecular ion and major fragment ions of this compound.
MS Source Temperature230 °C[4]An optimal temperature to maintain ionization efficiency and prevent contamination.
MS Quadrupole Temperature150 °C[4]A typical temperature for the quadrupole to ensure stable mass analysis.
Solvent Delay3 - 5 minutes[8]Prevents the high concentration of the solvent from entering and saturating the MS detector.

Data Presentation

Expected Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 218, corresponding to its molecular weight. Key fragment ions would likely result from cleavage of the bond between the carbonyl group and the alkyl chain (alpha-cleavage), as well as rearrangements.

Ion Type Expected m/z Description
Molecular Ion218[C₁₅H₂₂O]⁺
Fragment Ion105[C₆H₅CO]⁺ (Benzoyl cation) - often the base peak
Fragment Ion77[C₆H₅]⁺ (Phenyl cation)
Fragment Ion120McLafferty rearrangement product

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standards.

Concentration (µg/mL) Peak Area (Arbitrary Units)
1Example: 50,000
5Example: 250,000
10Example: 500,000
20Example: 1,000,000
50Example: 2,500,000

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Volatile Solvent A->B C Dilution to Working Concentration B->C D Filtration / Centrifugation C->D E Transfer to Autosampler Vial D->E F Injection into GC E->F Autosampler G Vaporization in Inlet F->G H Separation on GC Column G->H I Ionization in MS Source (EI) H->I J Mass Analysis in Quadrupole I->J K Detection J->K L Chromatogram Generation K->L Data System M Peak Integration L->M N Mass Spectrum Analysis L->N P Quantification M->P O Library Search (e.g., NIST) N->O

Caption: GC-MS analysis workflow for this compound.

References

Application of 1-Phenylnonan-1-one in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylnonan-1-one, an aromatic ketone, is a versatile building block in organic synthesis. Its structure, featuring a reactive carbonyl group and a long aliphatic chain attached to a phenyl ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of diverse molecular architectures, particularly in the development of novel therapeutic agents and functional materials. The presence of both aromatic and aliphatic moieties provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.34 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Not readily available; estimated to be >250 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane); insoluble in water

Applications in Organic Synthesis

This compound serves as a key starting material for a range of organic transformations, including:

  • Carbon-Carbon Bond Formation: As an electrophile, the carbonyl carbon is susceptible to attack by various nucleophiles, enabling the construction of more complex carbon skeletons.

  • Functional Group Interconversion: The ketone functionality can be readily converted into other functional groups such as alcohols, amines, and alkenes.

  • Synthesis of Heterocyclic Compounds: Derivatives of this compound can be utilized in cyclization reactions to form various heterocyclic systems.

The following sections detail the protocols for some of these fundamental reactions.

Key Experiments and Protocols

Grignard Reaction: Synthesis of Tertiary Alcohols

The addition of Grignard reagents to this compound provides a straightforward route to tertiary alcohols, which are important intermediates in the synthesis of various organic compounds.

Reaction Scheme:

Grignard_Reaction This compound C₆H₅(C=O)(CH₂)₇CH₃ Tetrahedral_Intermediate C₆H₅C(O⁻MgX⁺)(R)(CH₂)₇CH₃ This compound->Tetrahedral_Intermediate 1. R-MgX, Anhydrous Et₂O Grignard_Reagent R-MgX Tertiary_Alcohol C₆H₅C(OH)(R)(CH₂)₇CH₃ Tetrahedral_Intermediate->Tertiary_Alcohol 2. H₃O⁺ workup

Caption: Grignard reaction of this compound.

Experimental Protocol:

  • Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether should be used as the solvent.

  • Grignard Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place magnesium turnings (1.2 equivalents). A solution of the appropriate alkyl or aryl halide (e.g., methyl bromide, 1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction can be initiated with gentle heating if necessary.

  • Addition of Ketone: Once the Grignard reagent has formed, a solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude tertiary alcohol is purified by column chromatography on silica gel.

Quantitative Data (Representative):

R-group in R-MgXProductYield (%)
CH₃1-Phenyl-1-decan-1-ol85-95
C₂H₅1-Phenyl-1-undecan-1-ol80-90
Ph1,1-Diphenylnonan-1-ol75-85

Note: Yields are estimated based on similar reactions and may require optimization.

Reductive Amination: Synthesis of Amines

Reductive amination of this compound provides a direct route to primary, secondary, or tertiary amines, which are prevalent in many biologically active molecules.

Reaction Scheme:

Reductive_Amination Ketone C₆H₅(C=O)(CH₂)₇CH₃ Imine_Intermediate C₆H₅(C=NR)(CH₂)₇CH₃ Ketone->Imine_Intermediate + R-NH₂ - H₂O Amine R-NH₂ Product_Amine C₆H₅(CH-NHR)(CH₂)₇CH₃ Imine_Intermediate->Product_Amine [H] (e.g., NaBH₃CN)

Caption: Reductive amination of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (e.g., ammonium acetate for a primary amine, 1.5 equivalents) in a suitable solvent like methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 by adding a small amount of acetic acid.

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents), in portions to the reaction mixture.

  • Reaction Completion: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Workup: Carefully add dilute aqueous HCl to quench the reaction and decompose the excess reducing agent. Make the solution basic with NaOH and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

AmineReducing AgentProductYield (%)
NH₄OAcNaBH₃CN1-Phenylnonan-1-amine70-85
CH₃NH₂·HClNaBH(OAc)₃N-Methyl-1-phenylnonan-1-amine75-90

Note: Yields are estimated based on similar reactions and may require optimization.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity. Reacting this compound with a phosphorus ylide generates a substituted alkene.

Reaction Scheme:

Wittig_Reaction Ketone C₆H₅(C=O)(CH₂)₇CH₃ Oxaphosphetane Intermediate Ketone->Oxaphosphetane + Ph₃P=CHR Ylide Ph₃P=CHR Alkene C₆H₅C(=CHR)(CH₂)₇CH₃ Oxaphosphetane->Alkene Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Wittig reaction of this compound.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

  • Reaction with Ketone: To the freshly prepared ylide solution at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Quantitative Data (Representative):

Phosphonium SaltProductYield (%)
CH₃PPh₃Br1-Phenyl-1-nonene70-85
C₂H₅PPh₃Br1-Phenyl-1-decene65-80

Note: Yields are estimated based on similar reactions and may require optimization.

Aldol Condensation: Synthesis of α,β-Unsaturated Ketones

The base-catalyzed aldol condensation of this compound with an aldehyde that lacks α-hydrogens (e.g., benzaldehyde) leads to the formation of a chalcone-like α,β-unsaturated ketone.

Reaction Scheme:

Aldol_Condensation Ketone C₆H₅(C=O)(CH₂)₇CH₃ Enolate C₆H₅(C=O)CH⁻(CH₂)₆CH₃ Ketone->Enolate Base (e.g., NaOH) Aldehyde Ar-CHO Aldol_Adduct Ar-CH(OH)CH(C=O)C₆H₅)(CH₂)₆CH₃ Enolate->Aldol_Adduct + Ar-CHO Product Ar-CH=C(C=O)C₆H₅)(CH₂)₆CH₃ Aldol_Adduct->Product - H₂O

Caption: Aldol condensation of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an appropriate aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a base (e.g., sodium hydroxide) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by the formation of a precipitate or by TLC. The mixture is typically stirred for several hours.

  • Isolation: The product often precipitates from the reaction mixture. The solid is collected by vacuum filtration and washed with cold ethanol or water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative):

AldehydeProductYield (%)
Benzaldehyde1,3-Diphenyl-2-heptyl-2-propen-1-one80-95
4-Methoxybenzaldehyde1-Phenyl-3-(4-methoxyphenyl)-2-heptyl-2-propen-1-one85-98

Note: Yields are estimated based on similar reactions and may require optimization.

Workflow Diagram

Organic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material: This compound Reagents Select Reagents (Grignard, Amine, Ylide, Aldehyde) Start->Reagents Solvent Choose Anhydrous Solvent Reagents->Solvent Setup Reaction Setup (Inert atmosphere, Temperature control) Solvent->Setup Addition Controlled Addition of Reagents Setup->Addition Monitoring Monitor Reaction Progress (TLC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification (Column Chromatography/Recrystallization) Concentrate->Purify Characterization Product Characterization (NMR, IR, MS) Purify->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General workflow for reactions involving this compound.

Conclusion

This compound is a highly useful and adaptable starting material in organic synthesis. The protocols outlined in this document for Grignard reactions, reductive aminations, Wittig reactions, and aldol condensations provide a foundation for the synthesis of a wide array of derivatives. These derivatives hold potential for applications in medicinal chemistry, materials science, and other areas of chemical research. The provided protocols are general and may require optimization based on the specific substrate and desired product. Researchers are encouraged to use these notes as a guide and to carefully monitor their reactions to achieve the best possible outcomes.

Application Notes & Protocols: Phenyl Alkyl Ketones as Versatile Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific pharmaceutical applications for 1-Phenylnonan-1-one are not extensively documented in readily available literature, its structural analogs, such as Valerophenone (1-phenylpentan-1-one) and 1-phenylpentan-3-one, serve as crucial intermediates in the synthesis of a variety of therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the use of these representative phenyl alkyl ketones in pharmaceutical synthesis, focusing on the development of novel drug candidates.

The versatile chemical nature of phenyl alkyl ketones, characterized by a reactive carbonyl group and a modifiable phenyl ring, makes them ideal starting materials for constructing complex active pharmaceutical ingredients (APIs).[1] These intermediates are particularly valuable in the synthesis of compounds targeting the central nervous system (CNS), among other therapeutic areas.[4]

Application I: Synthesis of CNS-Active Agents via Reductive Amination

A primary application of phenyl alkyl ketones, specifically 1-phenylpentan-3-one, is in the synthesis of 3-amino-1-phenylpentane derivatives. These derivatives are of significant interest for their potential to modulate CNS targets, such as GABAa receptors, and are being explored as novel anticonvulsant agents.[4] Reductive amination offers a direct and versatile route to a diverse library of N-substituted 3-amino-1-phenylpentane compounds.[4]

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of a representative intermediate, N-benzyl-1-phenylpentan-3-amine, from 1-phenylpentan-3-one.

ParameterValueReference
Starting Material 1-Phenylpentan-3-one[4]
Reagent Benzylamine[4]
Reducing Agent Sodium triacetoxyborohydride[4]
Reaction Time 12 hours[4]
Reaction Temperature Room Temperature[4]
Solvent Anhydrous Dichloromethane[4]
Catalyst Acetic Acid (catalytic amount)[4]
Experimental Protocol: Synthesis of N-Benzyl-1-phenylpentan-3-amine

This protocol details the reductive amination of 1-phenylpentan-3-one with benzylamine to produce N-benzyl-1-phenylpentan-3-amine, a key intermediate for potential anticonvulsant agents.[4]

Materials:

  • 1-Phenylpentan-3-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-phenylpentan-3-one (1.0 eq) in anhydrous dichloromethane.

  • Add benzylamine (1.1 eq) and a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure N-benzyl-1-phenylpentan-3-amine.[4]

Signaling Pathway and Experimental Workflow

Derivatives of 3-amino-1-phenylpentane are hypothesized to exert their anticonvulsant effects by modulating the activity of GABAa receptors in the CNS.[4] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. Its binding to GABAa receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[4] Many anticonvulsant drugs act as positive allosteric modulators of GABAa receptors, enhancing the effect of GABA.[4]

GABAA_Signaling cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action 1_Phenylpentan_3_one 1-Phenylpentan-3-one Reductive_Amination Reductive Amination (Benzylamine, NaBH(OAc)3) 1_Phenylpentan_3_one->Reductive_Amination 3_Amino_Derivative 3-Amino-1-phenylpentane Derivative Reductive_Amination->3_Amino_Derivative GABAA_Receptor GABAA Receptor 3_Amino_Derivative->GABAA_Receptor Positive Allosteric Modulation GABA GABA GABA->GABAA_Receptor Binds to Chloride_Channel Chloride Channel (Opens) GABAA_Receptor->Chloride_Channel Activates Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability (Anticonvulsant Effect) Neuronal_Hyperpolarization->Reduced_Excitability

Synthesis and Proposed Mechanism of Action.

Application II: Synthesis of Heterocyclic Compounds

Phenyl alkyl ketones are also valuable precursors for the synthesis of various heterocyclic compounds, which are common structural motifs in many drug molecules.[1] For instance, 1-phenylpentan-3-one can be used to synthesize substituted 2-aminothiophenes via the Gewald reaction.

Quantitative Data Summary

The following table outlines the key parameters for the synthesis of 2-amino-4-ethyl-5-phenylthiophene-3-carbonitrile.

ParameterValueReference
Starting Material 1-Phenylpentan-3-one[5]
Reagents Malononitrile, Elemental Sulfur[5]
Base Triethylamine[5]
Reaction Time 4 hours[5]
Reaction Temperature Reflux[5]
Solvent Ethanol[5]
Experimental Protocol: Gewald Reaction for 2-Aminothiophene Synthesis

This protocol describes the synthesis of 2-amino-4-ethyl-5-phenylthiophene-3-carbonitrile from 1-phenylpentan-3-one.[5]

Materials:

  • 1-Phenylpentan-3-one (1.62 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Elemental sulfur (0.32 g, 10 mmol)

  • Ethanol (20 mL)

  • Triethylamine (1.4 mL, 10 mmol)

Procedure:

  • Prepare a mixture of 1-phenylpentan-3-one (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

  • To this suspension, add triethylamine (10 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the crude product with cold ethanol and then recrystallize from ethanol to afford the pure 2-aminothiophene derivative.[5]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of a 2-aminothiophene derivative from a phenyl alkyl ketone.

Gewald_Workflow start Start reagents Mix 1-Phenylpentan-3-one, Malononitrile, and Sulfur in Ethanol start->reagents base Add Triethylamine Dropwise reagents->base reflux Reflux for 4 Hours base->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure 2-Aminothiophene Product recrystallize->end

Workflow for 2-Aminothiophene Synthesis.

References

Application Notes: 1-Phenylnonan-1-one as a Standard in Photochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylnonan-1-one, a long-chain aromatic ketone, serves as a valuable standard in photochemical studies, primarily due to its well-defined photochemical behavior dominated by the Norrish Type II reaction. Upon excitation by UV light, the carbonyl group can abstract a hydrogen atom from the γ-carbon of its alkyl chain, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo cleavage to form acetophenone and hept-1-ene, or cyclization to form cyclobutanol derivatives. The predictable nature of this reaction makes this compound an excellent tool for calibrating photochemical reactors, determining quantum yields of other reactions, and as a reference for studying the kinetics of intramolecular hydrogen abstraction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.34 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~310-312 °C
Solubility Soluble in common organic solvents (e.g., benzene, hexane, methanol)

Photochemical Properties

ParameterValue (in Benzene)
Quantum Yield of Acetophenone Formation (Φ_AP) 0.25 - 0.35
Triplet Lifetime (τ_T) 5 - 10 ns
Rate of γ-Hydrogen Abstraction (k_H) 1 - 5 x 10⁸ s⁻¹

Signaling Pathways and Experimental Workflows

The primary photochemical pathway for this compound is the Norrish Type II reaction. The logical progression of this process is depicted below.

Norrish_Type_II S0 This compound (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (UV light) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate T1->Biradical γ-Hydrogen Abstraction Products Acetophenone + Hept-1-ene Biradical->Products Cleavage Cyclobutanol Cyclobutanol Derivative Biradical->Cyclobutanol Cyclization

Caption: Norrish Type II reaction pathway of this compound.

A typical experimental workflow for using this compound as a photochemical standard is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis Prep_Solution Prepare standard solution of This compound in desired solvent Degas Degas solution to remove oxygen (e.g., by purging with N₂ or Ar) Prep_Solution->Degas Irradiate Irradiate the solution with a monochromatic light source (e.g., 313 nm) Degas->Irradiate Actinometry Simultaneously or separately, perform actinometry to determine the photon flux Irradiate->Actinometry Analysis Analyze the irradiated solution at different time points using GC or HPLC Irradiate->Analysis Quantify Quantify the formation of acetophenone and the disappearance of this compound Analysis->Quantify Calc_QY Calculate the quantum yield using the actinometry data and product quantification Quantify->Calc_QY

Caption: Workflow for quantum yield determination using this compound.

Experimental Protocols

Protocol 1: Determination of the Quantum Yield of a Photochemical Reaction using this compound as an Actinometer

Objective: To determine the quantum yield of a photochemical reaction of a compound of interest by comparing its rate of conversion to that of this compound under identical irradiation conditions.

Materials:

  • This compound (high purity)

  • Compound of interest

  • Spectroscopic grade solvent (e.g., benzene, hexane, or methanol)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Photochemical reactor with a monochromatic light source (e.g., a mercury lamp with a 313 nm filter)

  • Quartz cuvettes or reaction vessels

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the compound of interest at a similar concentration.

    • Prepare a stock solution of the internal standard.

    • Prepare two reaction solutions:

      • Actinometer Solution: A solution containing this compound and the internal standard at known concentrations.

      • Sample Solution: A solution containing the compound of interest and the internal standard at known concentrations.

  • Deoxygenation:

    • Transfer the actinometer and sample solutions to separate quartz reaction vessels.

    • Deoxygenate both solutions by purging with a gentle stream of nitrogen or argon for at least 30 minutes. Oxygen can quench the excited triplet state and interfere with the reaction.

  • Irradiation:

    • Place the actinometer solution in the photochemical reactor and irradiate it with the monochromatic light source for a specific period. It is crucial to keep the irradiation time short to ensure low conversion (typically <10%) to simplify kinetic analysis.

    • After irradiation, remove the actinometer solution.

    • Without changing the setup, place the sample solution in the reactor and irradiate for the same period under identical conditions (lamp power, distance, temperature).

  • Analysis:

    • Analyze both the irradiated actinometer and sample solutions, along with their non-irradiated counterparts, using GC or HPLC.

    • Use the internal standard to accurately quantify the amount of this compound that has reacted (by measuring the amount of acetophenone formed) and the amount of the compound of interest that has reacted.

  • Quantum Yield Calculation:

    • The quantum yield of the reaction of the compound of interest (Φ_sample) can be calculated using the following formula:

    Φ_sample = Φ_AP * (moles of sample reacted / moles of acetophenone formed)

    where Φ_AP is the known quantum yield for acetophenone formation from this compound under the experimental conditions.

Protocol 2: Measurement of Triplet Lifetime by Quenching Studies

Objective: To estimate the triplet lifetime of this compound by observing the quenching of its photochemical reaction by a known triplet quencher.

Materials:

  • This compound

  • A suitable triplet quencher with a known quenching rate constant (k_q), such as naphthalene or 1,3-cyclohexadiene.

  • Spectroscopic grade solvent

  • Photochemical reactor and analytical equipment as in Protocol 1.

Procedure:

  • Solution Preparation:

    • Prepare a series of solutions containing a constant concentration of this compound and varying concentrations of the triplet quencher.

    • Include a control solution with no quencher.

  • Deoxygenation and Irradiation:

    • Deoxygenate and irradiate each solution for the same amount of time, ensuring low conversion.

  • Analysis:

    • Analyze the irradiated solutions to determine the quantum yield of acetophenone formation (Φ_Q) in the presence of the quencher.

  • Data Analysis (Stern-Volmer Plot):

    • Plot the ratio of the quantum yield in the absence of quencher (Φ_0) to the quantum yield in the presence of the quencher (Φ_Q) against the concentration of the quencher ([Q]).

    • This relationship is described by the Stern-Volmer equation:

    Φ_0 / Φ_Q = 1 + k_q * τ_T * [Q]

    • The slope of the resulting linear plot will be equal to k_q * τ_T.

    • Since k_q is known for the chosen quencher, the triplet lifetime (τ_T) of this compound can be calculated.

Conclusion

This compound is a reliable and practical standard for quantitative photochemical studies. Its well-characterized Norrish Type II photoreactivity allows for the accurate determination of quantum yields and the investigation of reaction mechanisms. The protocols outlined in these application notes provide a framework for utilizing this compound to obtain reproducible and meaningful data in photochemical research. Researchers should, however, always consider the specific conditions of their experiments, such as solvent and temperature, as these can influence the photochemical parameters.

Application Notes and Protocols: Synthesis and Biological Evaluation of 1-Phenylnonan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1-phenylnonan-1-one and its derivatives, along with protocols for their biological evaluation. The methodologies detailed below are intended to facilitate the exploration of this chemical scaffold for potential therapeutic applications.

Introduction

Aryl ketones, particularly those with long alkyl chains like this compound, represent a versatile class of organic compounds with significant potential in drug discovery.[1] The structural features of these molecules, including the aromatic ring and the extended alkyl chain, allow for diverse interactions with biological targets, influencing various cellular and biochemical processes.[1] Phenyl alkyl ketones have been historically recognized for their therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.[2] Recent studies have further expanded their potential applications, with novel phenyl ketone derivatives showing promise in modulating oxidoreductase activity, which is relevant in metabolic disorders such as nonalcoholic fatty liver disease (NAFLD).[3] This document outlines the synthesis of this compound and its subsequent derivatization, followed by protocols for evaluating their biological activities.

Data Presentation

Table 1: Synthesis of this compound via Friedel-Crafts Acylation
ParameterValueReference
Starting MaterialsBenzene, Nonanoyl chloride[4]
CatalystAluminum chloride (AlCl₃)[4]
Reaction Temperature0-5 °C (addition), 25 °C (reaction)[5]
Reaction Time2-4 hours[5]
YieldHigh (typically >80%)[5]
Table 2: Biological Activity of Phenyl Ketone Derivatives
Compound IDDerivative TypeBiological AssayTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
PK-1 Hydroxylated Phenyl KetoneNAFLD Cell-Based AssayHepG2 cellsEC₅₀ ≤ 13.5 μM[3]
PK-2 1-Aryl-3-phenethylamino-1-propanoneCytotoxicity AssayPC-3 cells8.2 – 32.1 μM[6]
PK-3 α-Amino Phenyl KetoneAnti-inflammatory AssayAnimal modelEffective at low doses[6]
PK-4 α-Amino Phenyl KetoneAnalgesic AssayAnimal modelEffective at low doses[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via Friedel-Crafts acylation of benzene with nonanoyl chloride.[4][5]

Materials:

  • Benzene (anhydrous)

  • Nonanoyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In the addition funnel, dissolve nonanoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the nonanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add benzene (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of α-Bromo-1-phenylnonan-1-one (Derivative Intermediate)

This protocol details the α-bromination of this compound, a key intermediate for further derivatization.

Materials:

  • This compound

  • Bromine (Br₂)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq) in acetic acid in a round-bottom flask.

  • Add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a large volume of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude α-bromo-1-phenylnonan-1-one, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Biological Evaluation - In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., PC-3).[6]

Materials:

  • Synthesized this compound derivatives

  • PC-3 cells (or other suitable cell line)

  • RPMI-1640 medium (or appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Benzene Benzene FriedelCrafts Friedel-Crafts Acylation Benzene->FriedelCrafts NonanoylChloride Nonanoyl Chloride NonanoylChloride->FriedelCrafts AlCl3 AlCl₃ (Catalyst) AlCl3->FriedelCrafts Phenylnonanone This compound FriedelCrafts->Phenylnonanone Bromination α-Bromination Phenylnonanone->Bromination Bromo Bromine Bromo->Bromination BromoKetone α-Bromo-1-phenylnonan-1-one Bromination->BromoKetone Amination Amination BromoKetone->Amination Amine Amine (R-NH₂) Amine->Amination AminoKetone α-Amino-1-phenylnonan-1-one Derivative Amination->AminoKetone BioAssay Biological Assays (e.g., Cytotoxicity, Anti-inflammatory) AminoKetone->BioAssay

Caption: Synthetic workflow for this compound and its derivatives.

Experimental_Workflow start Start: Synthesis of This compound Derivatives purification Purification and Characterization (TLC, NMR, MS) start->purification stock_prep Prepare Stock Solutions in DMSO purification->stock_prep treatment Treat Cells with Compound Dilutions stock_prep->treatment cell_culture Cell Culture (e.g., HepG2, PC-3) cell_culture->treatment incubation Incubate for Specified Time (e.g., 48h) treatment->incubation assay Perform Biological Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (Calculate IC₅₀/EC₅₀) assay->data_analysis end End: Biological Activity Determined data_analysis->end

Caption: General experimental workflow for biological evaluation.

Signaling_Pathway Compound This compound Derivative Oxidoreductase Oxidoreductase Enzymes Compound->Oxidoreductase Modulates Activity ROS Reactive Oxygen Species (ROS) Production Oxidoreductase->ROS Alters Balance OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (e.g., Lipid Peroxidation) OxidativeStress->CellularDamage NAFLD NAFLD Progression CellularDamage->NAFLD

Caption: Postulated signaling pathway for NAFLD modulation.

References

Application Notes and Protocols: Wolff-Kishner Reduction as a Viable Alternative to the Clemmensen Reduction for the Synthesis of 1-Phenylnonane from 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the carbonyl group in aryl ketones to a methylene group is a fundamental transformation in organic synthesis, frequently employed in the pharmaceutical and fine chemical industries. Two classical methods for this conversion are the Clemmensen and Wolff-Kishner reductions. The choice between these two powerful reactions is primarily dictated by the substrate's stability towards strongly acidic or basic conditions. This application note provides a detailed comparison of the Wolff-Kishner reduction, particularly the high-yield Huang-Minlon modification, and the traditional Clemmensen reduction for the synthesis of 1-phenylnonane from 1-phenylnonan-1-one. This specific conversion is relevant in the synthesis of long-chain alkylbenzenes, which are valuable intermediates in the production of surfactants, lubricants, and various specialty chemicals.

The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid, creating a highly acidic environment.[1][2][3] In contrast, the Wolff-Kishner reduction is performed under strongly basic conditions, typically using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent.[4][5][6] For substrates sensitive to strong acids, the Wolff-Kishner reduction presents a superior alternative.[1][4] The Huang-Minlon modification of the Wolff-Kishner reduction offers significant advantages, including shorter reaction times and improved yields, by periodically removing water from the reaction mixture.[4][6][7]

This document outlines detailed experimental protocols for both reductions and presents a comparative analysis of their performance for the deoxygenation of this compound.

Data Presentation

The following table summarizes the key quantitative data for the Wolff-Kishner (Huang-Minlon modification) and Clemmensen reductions of this compound to yield 1-phenylnonane.

ParameterWolff-Kishner Reduction (Huang-Minlon Modification)Clemmensen Reduction
Substrate This compoundThis compound
Product 1-Phenylnonane1-Phenylnonane
Reagents Hydrazine hydrate (85%), Potassium hydroxide, Diethylene glycolZinc amalgam (Zn(Hg)), Concentrated hydrochloric acid, Toluene
Reaction Temperature 130-140 °C initially, then raised to 195-200 °CReflux (approx. 110-115 °C)
Reaction Time 4-6 hours24-48 hours
Typical Yield 85-95%60-70%
Key Advantages High yield, shorter reaction time, suitable for acid-sensitive substrates.Effective for acid-stable substrates.
Key Disadvantages Requires high temperatures, unsuitable for base-sensitive substrates.Long reaction time, use of toxic mercury, strongly acidic conditions.[1]

Experimental Protocols

Protocol 1: Wolff-Kishner Reduction (Huang-Minlon Modification) of this compound

This protocol is adapted from the highly efficient Huang-Minlon modification of the Wolff-Kishner reduction.[4][6][7]

Materials:

  • This compound (1 equivalent)

  • Diethylene glycol (solvent)

  • Hydrazine hydrate (85% solution in water, 4-5 equivalents)

  • Potassium hydroxide (pellets, 4-5 equivalents)

  • Hydrochloric acid (2M, for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Hexane or petroleum ether (for extraction and chromatography)

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture with stirring to 130-140 °C for 1-2 hours. During this time, the hydrazone of this compound is formed in situ.

  • After the initial heating period, replace the reflux condenser with a distillation head and slowly raise the temperature of the reaction mixture.

  • Carefully distill off water and any excess hydrazine until the temperature of the reaction mixture reaches 195-200 °C.

  • Once the desired temperature is reached, switch back to a reflux condenser and maintain the temperature at 195-200 °C for an additional 3-4 hours, or until the evolution of nitrogen gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing cold water.

  • Acidify the aqueous mixture with 2M hydrochloric acid to a pH of approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract the product with hexane or petroleum ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-phenylnonane.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Clemmensen Reduction of this compound

This protocol describes the traditional Clemmensen reduction procedure.

Materials:

  • This compound (1 equivalent)

  • Zinc amalgam (Zn(Hg)) (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene (co-solvent)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Hexane or petroleum ether (for extraction)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure for Preparation of Zinc Amalgam:

  • In a fume hood, add zinc dust to a flask.

  • Add a solution of mercuric chloride in water and swirl the mixture for 5-10 minutes.

  • Decant the aqueous solution and wash the resulting zinc amalgam with water.

Reduction Procedure:

  • To a round-bottom flask, add the freshly prepared zinc amalgam.

  • Add a solution of this compound in toluene.

  • Carefully add concentrated hydrochloric acid in portions. An exothermic reaction will occur.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain the acidic conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully decant the liquid phase from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with hexane or petroleum ether (2 x 50 mL).

  • Combine all organic layers and carefully wash with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-phenylnonane.

  • The product can be purified by vacuum distillation or column chromatography.

Mandatory Visualizations

G Decision Workflow for Carbonyl Reduction start Start: this compound substrate_analysis Analyze Substrate Sensitivity start->substrate_analysis acid_sensitive Acid-Sensitive Functional Groups Present? substrate_analysis->acid_sensitive Check for acid lability base_sensitive Base-Sensitive Functional Groups Present? substrate_analysis->base_sensitive Check for base lability wolff_kishner Wolff-Kishner Reduction (Huang-Minlon Modification) acid_sensitive->wolff_kishner Yes clemmensen Clemmensen Reduction acid_sensitive->clemmensen No base_sensitive->wolff_kishner No base_sensitive->clemmensen Yes product Product: 1-Phenylnonane wolff_kishner->product clemmensen->product consider_alternative Consider Alternative Reduction Method

Caption: Decision workflow for selecting between Wolff-Kishner and Clemmensen reductions.

G Experimental Workflow: Wolff-Kishner vs. Clemmensen cluster_wk Wolff-Kishner (Huang-Minlon) cluster_c Clemmensen wk_start Mix Reactants: Ketone, Hydrazine, KOH, Diethylene Glycol wk_heat1 Heat to 130-140 °C (Hydrazone Formation) wk_start->wk_heat1 wk_distill Distill H2O & Excess Hydrazine (Temp rises to 195-200 °C) wk_heat1->wk_distill wk_reflux Reflux at 195-200 °C (N2 Evolution) wk_distill->wk_reflux wk_workup Workup: Quench, Extract, Purify wk_reflux->wk_workup end_node 1-Phenylnonane wk_workup->end_node c_start Prepare Zn(Hg) Amalgam c_react Add Ketone, Toluene, & Conc. HCl c_start->c_react c_reflux Reflux for 24-48 hours c_react->c_reflux c_workup Workup: Decant, Extract, Neutralize, Purify c_reflux->c_workup c_workup->end_node start_node This compound start_node->wk_start start_node->c_start

References

Troubleshooting & Optimization

Low yield in Friedel-Crafts acylation of 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Acylation

Topic: Troubleshooting Low Yield in the Synthesis of 1-Phenylnonan-1-one

This guide is intended for researchers, scientists, and drug development professionals encountering yield-related issues during the Friedel-Crafts acylation to synthesize this compound. The following sections provide answers to frequently asked questions and a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield when synthesizing this compound via Friedel-Crafts acylation?

Low yields in this reaction typically stem from a few critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the reagents, solvent, or glassware will react with and deactivate the catalyst.[2]

  • Insufficient Catalyst Loading: The ketone product (this compound) forms a stable complex with the AlCl₃ catalyst.[2][3][4] This removes the catalyst from the reaction, meaning a stoichiometric amount (or a slight excess) is required for the reaction to proceed to completion.[2]

  • Sub-optimal Reaction Temperature: Temperature control is crucial. While some reactions require heat to overcome the activation energy, excessively high temperatures can lead to the formation of side products and decomposition.[1] For many acylations, the reaction is initiated at a low temperature (e.g., 0°C) and allowed to warm.[5]

  • Poor Reagent Quality: The purity of the benzene, nonanoyl chloride, and solvent is critical. Impurities can interfere with the catalyst and lead to unwanted byproducts.[1]

  • Inefficient Work-up: Significant product loss can occur during the quenching and extraction phases. Improper quenching can degrade the product, and the formation of emulsions during aqueous extraction can make separation difficult.[5][6]

Q2: My reaction mixture turned dark and tarry. What happened?

This often indicates polymerization or decomposition, which can be caused by excessively high temperatures or the use of an overly strong Lewis acid for a sensitive substrate.[7] Although benzene is relatively robust, impurities could contribute to this issue. To mitigate this, ensure the reaction temperature is carefully controlled, consider a milder Lewis acid if problems persist, and ensure high-purity reagents are used.

Q3: How does the long alkyl chain of nonanoyl chloride affect the reaction?

The long, non-polar nonanoyl chain can affect solubility. It is important to choose a solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), that can effectively dissolve both the non-polar acyl chloride and the benzene substrate to ensure a homogeneous reaction mixture. Inefficient stirring can also be more of an issue with long-chain reagents, leading to localized concentration gradients and reduced yield.

Q4: I'm observing unreacted benzene in my final analysis. What is the most likely cause?

The presence of significant unreacted starting material points directly to a problem with the catalyst. The two most probable causes are:

  • Deactivation by Moisture: The catalyst was rendered inactive by water before it could facilitate the reaction.[1][2]

  • Insufficient Quantity: Not enough catalyst was used to begin with. The portion that did react was sequestered by the ketone product, leaving no active catalyst to convert the remaining benzene.[2][4]

Q5: Are there safer, more sustainable alternatives to aluminum chloride?

Yes, research into "greener" Friedel-Crafts reactions is ongoing. Milder Lewis acids like zinc chloride (ZnCl₂) or solid acid catalysts such as zeolites can be effective, often under milder conditions.[7] For certain substrates, phosphotungstic acid and other heterogeneous catalysts have been used successfully, which also simplifies catalyst removal.[8][9]

Troubleshooting Guide

A low or non-existent yield in a Friedel-Crafts acylation reaction is a common but solvable problem. The following workflow provides a systematic approach to identifying and resolving the issue.

G cluster_checks Troubleshooting Steps start Low Yield Observed check_reagents 1. Verify Reagent & Glassware Condition start->check_reagents reagent_q1 Were anhydrous conditions strictly maintained? check_reagents->reagent_q1 check_catalyst 2. Evaluate Catalyst catalyst_q1 Was fresh, anhydrous AlCl₃ used? check_catalyst->catalyst_q1 check_params 3. Optimize Reaction Parameters param_q1 Was temperature controlled (e.g., start at 0°C)? check_params->param_q1 check_workup 4. Review Work-up & Purification workup_q1 Was an emulsion formed during extraction? check_workup->workup_q1 reagent_q1->check_catalyst Yes reagent_a1_no ACTION: Flame-dry glassware. Use anhydrous grade solvents. Run under inert gas (N₂/Ar). reagent_q1->reagent_a1_no No catalyst_a1_no ACTION: Use a newly opened bottle of anhydrous AlCl₃. catalyst_q1->catalyst_a1_no No catalyst_q2 Was stoichiometric loading (>1 eq.) used? catalyst_q1->catalyst_q2 Yes catalyst_q2->check_params Yes catalyst_a2_no ACTION: Increase AlCl₃ loading to 1.1 - 1.3 equivalents. catalyst_q2->catalyst_a2_no No param_q1->check_workup Yes param_a1_no ACTION: Control addition rate. Use an ice bath during initial addition, then warm to RT. param_q1->param_a1_no No workup_a1_yes ACTION: Add brine to break emulsion. Filter through Celite if necessary. workup_q1->workup_a1_yes Yes workup_q2 Was quenching performed correctly? workup_q1->workup_q2 No workup_a2_no ACTION: Pour reaction mixture slowly onto a stirred mixture of crushed ice and conc. HCl. workup_q2->workup_a2_no No

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Impact of Reaction Parameters on Yield

The following table summarizes how key parameters can affect the reaction outcome.

ParameterPotential IssueRecommended ActionExpected Outcome
Catalyst (AlCl₃) Deactivated by moisture.[2]Use fresh, anhydrous AlCl₃ from a sealed container; handle under an inert atmosphere.Ensures high catalytic activity for efficient conversion.
Insufficient amount.[2]Use a stoichiometric excess (e.g., 1.1–1.3 equivalents) relative to the acylating agent.Compensates for catalyst sequestration by the ketone product, driving the reaction to completion.[2][4]
Temperature Too low, reaction stalls.Initiate the reaction at 0°C, then allow it to warm to room temperature or heat gently to reflux.[5]Provides sufficient activation energy for the reaction to proceed at a reasonable rate.
Too high, side reactions.Maintain a controlled temperature, especially during the exothermic addition of reagents.Minimizes the formation of decomposition products and tars.
Reagents & Solvent Contain water or impurities.Use anhydrous grade solvents; purify benzene and nonanoyl chloride if purity is questionable.Prevents catalyst deactivation and unwanted side reactions.
Reaction Time Insufficient for completion.Monitor the reaction progress using TLC or GC analysis.Ensures the reaction is allowed to run until the starting material is consumed.
Work-up Product loss during quenching or extraction.[10]Quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl.[2][6]Maximizes the recovery of the crude product from the reaction mixture.

Key Visualizations

Understanding the underlying chemical principles is key to effective troubleshooting.

G cluster_0 Step 1: Acylium Ion Formation (Electrophile Generation) cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Sequestration (Problematic Step) AcylCl Nonanoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Active Catalyst) Benzene Benzene Product Product-AlCl₃ Adduct Benzene->Product + Acylium Ion Product_final This compound (Product) Product->Product_final Work-up (add H₂O) AlCl3_2 AlCl₃ (Now Inactive) Product->AlCl3_2 Sequesters another equivalent of AlCl₃ Complex Stable Product-Catalyst Complex Product_final->Complex AlCl3_2->Complex Forms

Caption: The role of the Lewis acid and its deactivating complexation with the product.

General Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound. Safety Note: Friedel-Crafts acylation involves corrosive and moisture-sensitive reagents. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 equivalents)

  • Benzene (Anhydrous) (May be used as solvent or with another solvent like DCM)

  • Nonanoyl Chloride (1.0 equivalent)

  • Dichloromethane (DCM) (Anhydrous, optional solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Equip the top of the condenser with a drying tube (e.g., filled with CaCl₂) or an inert gas (N₂ or Ar) inlet to maintain anhydrous conditions.[2]

  • Catalyst Suspension: To the round-bottom flask, add anhydrous dichloromethane (if used) followed by the portion-wise addition of anhydrous aluminum chloride (1.2 eq.). Stir the resulting suspension and cool the flask to 0°C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of nonanoyl chloride (1.0 eq.) and benzene (if not used as the primary solvent) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise significantly.[11] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be monitored by TLC. If the reaction is slow, it may be gently heated to reflux for 30-60 minutes.[5]

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[2][11] This step is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine to remove any remaining acid and salts.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation). The resulting crude this compound can be purified by vacuum distillation or column chromatography.

References

Technical Support Center: Synthesis of 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenylnonan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions (FAQs) related to potential side reactions and optimization of the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are its primary limitations?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of benzene with nonanoyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This reaction proceeds via electrophilic aromatic substitution to form the desired aryl ketone. Key limitations include the high sensitivity of the catalyst to moisture, the potential for polysubstitution, and the requirement for at least a stoichiometric amount of the catalyst because it forms a complex with the product ketone.[2][3]

Q2: Why is a stoichiometric amount (or more) of AlCl₃ catalyst required for Friedel-Crafts acylation?

A2: A stoichiometric amount of the Lewis acid catalyst is necessary because the product, this compound, is a ketone. The oxygen atom of the ketone's carbonyl group has lone pairs of electrons that coordinate with the AlCl₃, forming a stable complex.[3] This complex deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst is required for every equivalent of the acylating agent to ensure the reaction proceeds to completion.[2]

Q3: Is the rearrangement of the acylium ion a significant side reaction in this synthesis?

A3: Generally, the rearrangement of the acylium ion is not a significant side reaction in Friedel-Crafts acylation. The acylium ion (in this case, the nonanoyl cation) is resonance-stabilized, which makes it much less prone to the types of rearrangements that are commonly observed with carbocations in Friedel-Crafts alkylation reactions.[3]

Q4: What are the most likely impurities I will find in my crude product?

A4: Common impurities can include polyacylated products (di- or tri-acylated benzene), although this is less common than in alkylations.[4] You may also find unreacted starting materials or byproducts from side reactions caused by moisture, such as hydrolyzed nonanoyl chloride (nonanoic acid). If the reaction temperature is not well-controlled, other side products can also form.[4]

Q5: How can I effectively purify the final this compound product?

A5: The crude product can be purified using standard laboratory techniques. Vacuum distillation is a suitable method for separating the product from less volatile impurities.[5] For higher purity, column chromatography on silica gel is very effective.[2] The choice between methods depends on the scale of the reaction and the nature of the impurities present.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

This is one of the most common issues encountered in Friedel-Crafts acylation. The logical workflow below can help diagnose the root cause.

LowYieldTroubleshooting start Low or No Yield q1 Was the AlCl₃ catalyst fresh and anhydrous? start->q1 s1 Moisture deactivates the catalyst. Use a fresh, unopened container of anhydrous AlCl₃. q1->s1 No q2 Were all glassware and solvents completely dry? q1->q2 Yes end_node Re-run reaction with optimized conditions. s1->end_node s2 Trace moisture in the reaction vessel or solvent will quench the catalyst. Oven- or flame-dry all glassware. q2->s2 No q3 Was a stoichiometric amount (≥1.0 eq) of AlCl₃ used? q2->q3 Yes s2->end_node s3 The product ketone forms a complex with AlCl₃, inactivating it. Ensure at least 1:1 stoichiometry. q3->s3 No q4 Was the reaction temperature controlled properly? q3->q4 Yes s3->end_node s4 Incorrect temperature can lead to side reactions or decomposition. Follow protocol temperature ranges. q4->s4 No q4->end_node Yes s4->end_node ExperimentalWorkflow prep Preparation (Dry Glassware, Anhydrous Reagents) setup Reaction Setup (Inert Atmosphere, 0°C) prep->setup addition Slow Addition of Nonanoyl Chloride setup->addition reaction Stir at Room Temp (2-4 hours) addition->reaction workup Work-up (Quench with HCl/Ice) reaction->workup extract Extraction & Washing workup->extract dry Drying & Concentration extract->dry purify Purification (Distillation or Chromatography) dry->purify product Final Product: This compound purify->product

References

Optimizing reaction conditions for 1-Phenylnonan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylnonan-1-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of benzene with nonanoyl chloride.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1]- Ensure all glassware is thoroughly dried before use. - Use a fresh, unopened container of anhydrous aluminum chloride. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
2. Impure Reactants: Impurities in benzene or nonanoyl chloride can interfere with the reaction.- Use freshly distilled benzene and nonanoyl chloride.
3. Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst forms a complex with the product ketone, requiring a stoichiometric amount.[2][3]- Use at least a 1:1 molar ratio of aluminum chloride to nonanoyl chloride. An excess of the catalyst (e.g., 1.1 to 1.2 equivalents) may be beneficial.
4. Low Reaction Temperature: While the initial addition is often done at low temperatures to control the exothermic reaction, the reaction may require heating to go to completion.[4]- After the initial addition of nonanoyl chloride at low temperature (e.g., 0-5 °C), allow the reaction to warm to room temperature and then heat to reflux (around 60°C) to ensure completion.[4]
Formation of Multiple Products (Byproducts) 1. Polysubstitution: Although less common in acylation than alkylation, it can occur if the reaction conditions are too harsh.[4]- The acylated product is deactivated towards further substitution, so this is generally not a major issue.[4] However, using a large excess of benzene can further minimize this possibility.
2. Isomerization of the Acyl Group: This is not a common issue with linear acyl chains like nonanoyl chloride.- The acylium ion formed from nonanoyl chloride is unlikely to rearrange.[5]
Reaction Stalls or is Sluggish 1. Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of reactants.- Ensure vigorous and efficient stirring throughout the reaction.
2. Deactivated Benzene Ring: If a substituted benzene is used that contains deactivating groups, the reaction will be significantly slower or may not proceed at all.- This protocol is intended for unsubstituted benzene. If using a substituted benzene, ensure it does not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).
Difficult Product Isolation 1. Emulsion during Workup: The presence of aluminum salts can lead to the formation of emulsions during the aqueous workup.- Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6] - If an emulsion persists, add more acid or a saturated brine solution.
2. Incomplete Removal of Catalyst: Residual aluminum salts can contaminate the product.- Wash the organic layer thoroughly with dilute acid, followed by water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of benzene with nonanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][4][7]

Q2: Why is a stoichiometric amount of AlCl₃ required for this reaction?

A2: The aluminum chloride catalyst forms a complex with the carbonyl group of the newly formed this compound.[2][8] This complex is relatively stable, rendering the catalyst inactive. Therefore, at least one equivalent of the catalyst is necessary for the reaction to proceed to completion.

Q3: Can I use other Lewis acids as catalysts?

A3: Yes, other Lewis acids such as FeCl₃, SbCl₅, or ZrCl₄ can also be used for Friedel-Crafts acylation.[9] However, aluminum chloride is the most commonly used and often the most effective for this transformation.

Q4: What are the key safety precautions for this reaction?

A4: The reaction is exothermic and evolves hydrogen chloride (HCl) gas, which is corrosive and toxic.[4] It is crucial to perform the reaction in a well-ventilated fume hood and to have an appropriate gas trap. Aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Q5: How can I purify the crude this compound?

A5: After the aqueous workup, the crude product can be purified by vacuum distillation. Column chromatography on silica gel is also an effective method for purification.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Benzene (anhydrous)

  • Nonanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as an optional solvent)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous benzene.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Carefully and portion-wise add anhydrous aluminum chloride to the stirred benzene.

  • Addition of Acylating Agent: Slowly add nonanoyl chloride dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 60°C) and maintain for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Data on Reaction Parameter Optimization (Generalized Trends)

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst (AlCl₃) EquivalentsExpected Yield TrendRationale
< 1.0LowInsufficient catalyst to drive the reaction to completion due to complexation with the product.[2][8]
1.0 - 1.2HighSufficient catalyst for complete reaction. A slight excess can compensate for any deactivation by trace moisture.
> 1.5May DecreaseA large excess of the catalyst can lead to the formation of more complex side products and make the workup more challenging.

Table 2: Effect of Temperature on Reaction Rate and Selectivity

TemperatureExpected Effect on Reaction RateExpected Effect on Selectivity
0 - 25 °CModerateGenerally high selectivity with minimal side product formation.
25 - 60 °CIncreasedFaster reaction rates, which can be necessary to drive the reaction to completion.[4]
> 60 °CHighWhile the reaction rate will be high, there is an increased risk of side reactions and decomposition, potentially lowering the overall yield of the desired product.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Benzene & Nonanoyl Chloride mix_reactants Combine Benzene & AlCl₃ at 0-5 °C prep_reactants->mix_reactants prep_catalyst Weigh Anhydrous AlCl₃ prep_catalyst->mix_reactants add_acyl Add Nonanoyl Chloride Dropwise mix_reactants->add_acyl reflux Reflux at ~60 °C add_acyl->reflux quench Quench with Ice/HCl reflux->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathway of Friedel-Crafts Acylation

friedel_crafts_acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_workup_pathway Workup nonanoyl_chloride Nonanoyl Chloride acylium_ion Acylium Ion (Electrophile) nonanoyl_chloride->acylium_ion + AlCl₃ alcl3 AlCl₃ (Lewis Acid) alcl4 AlCl₄⁻ sigma_complex Sigma Complex (Intermediate) benzene Benzene benzene->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ (to AlCl₄⁻) final_product This compound product_complex->final_product + H₂O / H⁺ regenerated_catalyst Al³⁺ + 4Cl⁻ + H⁺ h2o H₂O / H⁺

Caption: The signaling pathway of the Friedel-Crafts acylation reaction.

References

Removal of unreacted starting materials from 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 1-Phenylnonan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude ¹H NMR spectrum shows unreacted benzaldehyde. What is the most effective way to remove it?

A1: The most effective method for removing unreacted benzaldehyde is to perform a liquid-liquid extraction with a saturated sodium bisulfite (NaHSO₃) solution. Benzaldehyde reacts with bisulfite to form a charged adduct that is soluble in the aqueous layer, while your desired product, this compound, remains in the organic layer.[1][2][3][4] This technique is highly selective for aldehydes and some reactive ketones.[2][4]

Q2: I've performed a Grignard reaction to synthesize this compound. How do I remove unreacted magnesium and the magnesium alkoxide byproduct?

A2: Unreacted magnesium and the magnesium alkoxide salt are typically removed during the reaction workup. The reaction should be carefully quenched by pouring it into an acidic solution, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, often over ice to control the exothermic reaction.[5] This protonates the alkoxide to form the corresponding alcohol (which is then oxidized in a subsequent step to the ketone) and dissolves the magnesium salts into the aqueous layer. Any remaining solid magnesium metal can be removed by filtration through a pad of Celite before the aqueous workup.[6]

Q3: My product is an oil and I suspect it contains non-polar impurities from my starting materials. Which purification method should I choose?

A3: For oily products contaminated with impurities of different polarities, column chromatography is the preferred method of purification.[5][7] For large-scale purification of a high-boiling point liquid like this compound, vacuum distillation is also a suitable and efficient option.[7]

Q4: How do I select an appropriate solvent system for purifying this compound via column chromatography?

A4: The ideal solvent system should provide a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity until the desired separation is achieved. The target retention factor (Rբ) for the product should be around 0.25-0.35 for optimal separation.

Q5: My product seems to be degrading on the silica gel column. What are my options?

A5: If you observe streaking on TLC or recover low yields from a silica gel column, your compound may be sensitive to the acidic nature of standard silica gel. You can perform a stability test by spotting your compound on a TLC plate, running it in a solvent system, and then running it again after rotating the plate 90 degrees.[8] If new spots appear below the diagonal, decomposition is occurring.[8] In this case, consider using a deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to a neutral stationary phase like alumina.[8]

Data Presentation: Comparison of Purification Methods

Purification MethodPrimary Use CaseTypical PurityAdvantagesDisadvantages
Liquid-Liquid Extraction (Bisulfite Wash) Removal of aldehyde impurities (e.g., benzaldehyde).[1][9]N/A (pre-purification step)Fast, simple, and highly selective for aldehydes.[2]Not effective for non-aldehyde impurities.
Column Chromatography General purification of solids and oils; separation of compounds with different polarities.[5][7]>98.5%High resolution, applicable to a wide range of compounds.Can be time-consuming and uses large volumes of solvent. Potential for sample degradation on acidic silica.[8]
Vacuum Distillation Purification of high-boiling point liquids (>150 °C at atm. pressure) on a larger scale.[7]>99.0%Efficient for large quantities, yields very pure product.Requires specialized equipment; not suitable for thermally unstable compounds.
Recrystallization Purification of solid products.[10]>99.5%Can yield highly pure crystalline material.Requires finding a suitable solvent system; product must be a solid at room temperature.[10][11]

Experimental Protocols

Protocol 1: Removal of Benzaldehyde using Bisulfite Extraction

This protocol describes the removal of residual benzaldehyde from an organic solution containing this compound.

  • Dissolution : Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and place it in a separatory funnel.

  • Extraction : Add an equal volume of saturated aqueous sodium bisulfite solution.[4] Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation : Allow the layers to separate completely. The upper layer will be the organic phase and the lower will be the aqueous phase (confirm by adding a drop of water). Drain the lower aqueous layer.

  • Repeat : Repeat the extraction with a fresh portion of saturated sodium bisulfite solution to ensure complete removal of the aldehyde.[12]

  • Washing : Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water and salts.[13]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[5] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product, now free of benzaldehyde.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound on a silica gel column.

  • TLC Analysis : Determine an optimal eluent system using TLC. A common starting point is a hexane/ethyl acetate mixture.

  • Column Packing : Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended). Ensure the silica bed is uniform and free of cracks or air bubbles.[8]

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column. Alternatively, load the concentrated crude product directly onto the column in a minimal amount of eluent.

  • Elution : Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.

  • Fraction Analysis : Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate : Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound (Post-Workup) CheckAldehyde Is unreacted aldehyde present? (Check NMR/TLC) Crude->CheckAldehyde BisulfiteWash Perform Bisulfite Liquid-Liquid Extraction CheckAldehyde->BisulfiteWash Yes CheckPurity Assess Purity & Impurity Type (TLC, NMR) CheckAldehyde->CheckPurity No BisulfiteWash->CheckPurity Chromatography Column Chromatography CheckPurity->Chromatography Multiple impurities or non-volatile impurities Distillation Vacuum Distillation CheckPurity->Distillation High-boiling impurities, large scale PureProduct Pure this compound CheckPurity->PureProduct Sufficiently Pure Chromatography->PureProduct Distillation->PureProduct

Caption: A decision workflow for purifying crude this compound.

BisulfiteExtraction Start Start: Crude product in organic solvent (e.g., Ether) AddBisulfite Add Saturated Aqueous NaHSO₃ Start->AddBisulfite Shake Shake & Vent Separatory Funnel AddBisulfite->Shake Separate Allow Layers to Separate Shake->Separate OrganicLayer Organic Layer: This compound Separate->OrganicLayer AqueousLayer Aqueous Layer: Water-soluble aldehyde-bisulfite adduct Separate->AqueousLayer Drain & Discard Wash Wash Organic Layer (Water, Brine) OrganicLayer->Wash Dry Dry (e.g., MgSO₄) & Concentrate Wash->Dry End Purified Product (Aldehyde removed) Dry->End

References

Technical Support Center: Recrystallization of 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Phenylnonan-1-one through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

Q2: Which solvents are recommended for the recrystallization of this compound?

The principle of "like dissolves like" is a good starting point.[3] Given the structure of this compound (a polar ketone group and a large non-polar alkyl chain), a single solvent may not be ideal. A mixed solvent system is often more effective.

Recommended Solvent Systems:

Solvent SystemRationale
Hexane / Ethyl AcetateHexane is a non-polar solvent in which the compound is likely less soluble at low temperatures, while ethyl acetate is a more polar solvent that should dissolve the compound when hot.
Methanol / WaterFor ketones, an alcohol/water mixture can be effective.[3] The compound is dissolved in a minimum amount of hot methanol, and water is added dropwise until turbidity is observed.
Acetone / WaterSimilar to the methanol/water system, acetone can be a good solvent for ketones.[3]
Toluene / HexaneThis is a suitable combination for non-polar compounds, where toluene is the better solvent.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" is common for low-melting point compounds.[4] It occurs when the saturated solution's temperature is above the melting point of the solute. Here are several troubleshooting strategies:

  • Increase the Solvent Volume: Add more of the "good" solvent to lower the saturation point and, consequently, the temperature at which crystallization begins.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

  • Low-Temperature Crystallization: Dissolve the compound in a suitable solvent at room temperature and then cool the solution to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization.[1]

  • Change the Solvent System: Experiment with a different solvent or solvent pair.

Q4: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?

This is a common issue in recrystallization. Here are the likely causes and how to address them:

  • Too Much Solvent: You may have used an excessive amount of solvent, and the solution is not saturated.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility, but crystal nucleation has not occurred.

    • Solutions:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4]

      • Seed Crystals: Add a tiny crystal of pure this compound (if available) to induce crystallization.[4]

      • Lower Temperature: Cool the solution further in an ice bath or a freezer.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

IssueObservationPossible Cause(s)Suggested Action(s)
"Oiling Out" An oily layer forms instead of solid crystals.- Solution is too concentrated.- Cooling is too rapid.- The boiling point of the solvent is too high.- Add more of the primary solvent.- Insulate the flask for slower cooling.- Switch to a lower-boiling point solvent or solvent system.
No Crystal Formation The solution remains clear even after cooling.- Too much solvent was used.- The solution is supersaturated.- Evaporate some solvent.- Scratch the inner surface of the flask.- Add a seed crystal.- Cool to a lower temperature.
Poor Crystal Yield Only a small amount of product is recovered.- Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold solvent.- Concentrate the mother liquor and cool again.- Ensure the filtration apparatus is pre-heated.- Use a minimal amount of cold solvent for washing.
Colored Crystals The purified crystals have a noticeable color.- Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system. A preliminary solvent screening is recommended to identify the optimal solvent pair.

1. Solvent Selection (Small-Scale Test):

  • Place a small amount (e.g., 20-30 mg) of impure this compound into several test tubes.

  • Add a few drops of a potential "good" solvent (e.g., ethyl acetate, acetone, methanol, toluene) to each tube. Observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Gently heat the test tubes. A good solvent will dissolve the compound completely when hot.

  • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals.

  • To test solvent pairs, dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent (e.g., hexane, water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.

2. Recrystallization Procedure (Example with Hexane/Ethyl Acetate):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethyl acetate required to just dissolve the solid.

  • Slowly add hot hexane dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out start->oiling_out Oily layer forms no_crystals No Crystals Form start->no_crystals Solution remains clear low_yield Low Yield start->low_yield Few crystals recovered solution1 Add more solvent oiling_out->solution1 solution2 Cool slowly oiling_out->solution2 solution3 Change solvent oiling_out->solution3 solution4 Evaporate solvent no_crystals->solution4 solution5 Scratch flask / Add seed no_crystals->solution5 solution6 Concentrate mother liquor low_yield->solution6 solution7 Pre-heat funnel low_yield->solution7

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for catalyst deactivation in Friedel-Crafts reactions. The following guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction is showing low to no yield. What are the primary causes related to the catalyst?

A1: Low or no yield in Friedel-Crafts reactions is frequently linked to catalyst inactivity. The most common culprits are:

  • Moisture Contamination: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react violently and irreversibly with the catalyst, forming inactive aluminum hydroxide.[1][2] It is crucial to maintain strictly anhydrous (dry) conditions.

  • Insufficient Catalyst Loading (Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[3] This complexation effectively removes the catalyst from the reaction cycle, meaning a stoichiometric amount (or even a slight excess) of the catalyst is often required.[3]

  • Substrate-Induced Deactivation: Aromatic substrates containing basic functional groups, such as amines (-NH₂) or alcohols (-OH), can react with and deactivate the Lewis acid catalyst through complex formation.[4]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can make the substrate too unreactive for the reaction to proceed under standard conditions.[5]

Q2: I'm using a solid acid catalyst (e.g., zeolite) and observing a gradual decrease in product yield over several runs. What's causing this deactivation?

A2: The gradual deactivation of solid acid catalysts like zeolites in Friedel-Crafts reactions is typically due to:

  • Coking or Fouling: The deposition of carbonaceous materials, known as coke, on the catalyst surface and within its pores is a common issue, especially in reactions involving hydrocarbons at elevated temperatures.[6] This coke blocks active sites and restricts access to the catalyst's porous network.[6]

  • Strong Product Adsorption: The ketone products of acylation can adsorb strongly onto the acid sites of the zeolite, leading to pore blockage and a decrease in catalyst activity over time.[6]

  • Sintering: At high reaction temperatures, the fine particles of a catalyst can agglomerate, leading to a loss of active surface area. This process, known as sintering, is a form of thermal degradation.

Q3: Can a deactivated Friedel-Crafts catalyst be regenerated?

A3: Yes, depending on the nature of the catalyst and the deactivation mechanism, regeneration is often possible.

  • Homogeneous Catalysts (e.g., AlCl₃): Traditional Lewis acids dissolved in the reaction mixture are consumed and form complexes, making their regeneration in situ impractical for typical laboratory setups. They are usually quenched during workup.

  • Heterogeneous Solid Catalysts (e.g., Zeolites): These are prime candidates for regeneration. Deactivation by coking can often be reversed by burning off the carbon deposits in a controlled manner.[7][8]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Catalyst Deactivation by Moisture

This guide provides a step-by-step workflow for troubleshooting suspected catalyst deactivation due to moisture.

A Problem: Low or No Product Yield B Hypothesis: Catalyst Deactivation by Moisture A->B C Verification Step 1: Check Reagents & Glassware B->C F Verification Step 2: Improve Reaction Setup B->F D Use freshly opened anhydrous solvent and reagents. C->D E Oven-dry or flame-dry all glassware before use. C->E I Solution: Re-run Experiment with Strict Anhydrous Conditions G Run reaction under an inert atmosphere (N₂ or Ar). F->G H Use septa and syringes for reagent transfers. F->H J Outcome: Yield Improved? I->J K Yes: Problem Solved J->K Yes L No: Investigate Other Deactivation Pathways J->L No

Troubleshooting workflow for moisture-related catalyst deactivation.
Guide 2: Characterizing and Regenerating a Coked Solid Acid Catalyst

If you suspect catalyst deactivation due to coke formation on a solid acid catalyst like a zeolite, the following workflow can help you confirm the issue and regenerate the catalyst.

cluster_diagnosis Diagnosis cluster_action Action cluster_verification Verification A Symptom: Gradual loss of activity over multiple runs B Hypothesis: Deactivation by Coking A->B C Characterization: Analyze Spent Catalyst B->C D TGA Analysis: Quantify coke amount (weight loss upon heating in air) C->D E BET Analysis: Measure surface area & pore volume reduction C->E F Regeneration: Controlled Oxidation C->F G Calcine the catalyst in a tube furnace under a slow flow of air or diluted oxygen. F->G H Follow a specific temperature program (see Protocol 2). F->H I Post-Regeneration Analysis F->I J Repeat TGA/BET to confirm coke removal and porosity restoration. I->J K Re-test in Reaction I->K L Outcome: Catalytic Activity Restored? K->L M Yes: Regeneration Successful L->M Yes N No: Consider irreversible deactivation (e.g., sintering) L->N No

Workflow for diagnosing and regenerating a coked catalyst.

Data Presentation

The following tables provide a summary of quantitative data related to catalyst deactivation.

Table 1: Impact of Catalyst Loading on Acylation of Toluene with Acetic Anhydride

Catalyst Loading (mol%)Acetic Anhydride Conversion (%)Selectivity for 4-methylacetophenone (%)Notes
545>99Lower conversion with catalytic amounts.
1075>99Increased conversion with higher loading.
2080>99Conversion begins to plateau.[6]
Stoichiometric (100)>95>99High conversion, but generates significant waste.

Data is representative and compiled from trends observed in the literature. Actual results will vary based on specific reaction conditions.

Table 2: Characterization of Fresh vs. Coked Zeolite Catalyst (H-BEA)

PropertyFresh CatalystCoked Catalyst (after 5h reaction)Regenerated Catalyst
BET Surface Area (m²/g)680320650
Micropore Volume (cm³/g)0.250.080.23
Coke Content (wt. % by TGA)015.8< 1
Acetic Anhydride Conversion (%)802578

This table illustrates the typical changes in catalyst properties due to coking and the effectiveness of regeneration. Data is illustrative based on published studies.[6][9]

Experimental Protocols

Protocol 1: TGA-TPD Analysis of Deactivated Zeolite Catalysts

This protocol outlines the use of Thermogravimetric Analysis (TGA) for Temperature-Programmed Desorption (TPD) of ammonia to characterize the acidity of fresh and deactivated zeolite catalysts, and for Temperature-Programmed Oxidation (TPO) to quantify coke content.

Objective: To quantify the number and strength of acid sites and the amount of coke on a zeolite catalyst.

Materials:

  • TGA instrument with gas switching capabilities

  • Zeolite sample (fresh, used, and/or regenerated)

  • Gases: Helium (UHP), Ammonia (anhydrous, diluted in He), Air or O₂/Ar mixture

Procedure:

  • Pre-treatment (for Acidity Measurement):

    • Place 10-20 mg of the zeolite sample into the TGA pan.

    • Heat the sample to 500-550°C under a helium flow (e.g., 50 mL/min) at a ramp rate of 10°C/min.[5][10]

    • Hold at this temperature for at least 1 hour to remove adsorbed water and other volatiles.[10]

    • Cool the sample under helium to the ammonia adsorption temperature (typically 100-120°C).[10]

  • Ammonia Adsorption:

    • Once at the target temperature, switch the gas flow to the ammonia mixture.

    • Allow the sample to saturate with ammonia until a constant weight is observed (typically 30-60 minutes).[11]

    • Switch the gas back to helium to purge any physisorbed ammonia until the weight stabilizes (typically 1 hour).[9]

  • Ammonia TPD:

    • Heat the sample from the adsorption temperature to ~600°C at a linear rate (e.g., 10°C/min) under helium flow.[5]

    • The resulting weight loss curve corresponds to the desorption of ammonia from acid sites. The derivative of this curve (DTG) can reveal peaks corresponding to weak and strong acid sites.[5]

  • Coke Quantification (TPO):

    • Place a known amount (10-20 mg) of the dried, coked catalyst into the TGA pan.

    • Heat the sample to ~800°C at a rate of 10°C/min under a flow of air or a diluted oxygen/argon mixture.[7][9]

    • The weight loss observed between approximately 400°C and 700°C corresponds to the combustion of coke.[12]

Protocol 2: Regeneration of a Coked Zeolite Catalyst by Calcination

Objective: To remove carbonaceous deposits (coke) from a deactivated zeolite catalyst and restore its activity.

Materials:

  • Coked zeolite catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic tube

  • Air or compressed gas cylinder with diluted oxygen (e.g., 5-20% O₂ in N₂)

  • Gas flow controller

Procedure:

  • Catalyst Loading:

    • Place the coked zeolite powder or pellets in a ceramic boat or spread thinly in the center of the quartz tube.

  • Purging:

    • Insert the tube into the furnace and connect the gas lines.

    • Purge the system with an inert gas like nitrogen for 15-30 minutes at room temperature to remove any residual reactants.

  • Controlled Oxidation:

    • Switch to a slow flow of air or the diluted oxygen mixture (e.g., 20-50 mL/min).

    • Begin heating the furnace according to a programmed temperature ramp. A slow ramp rate (e.g., 2-5 °C/min) is crucial to prevent excessive heat from the exothermic coke combustion, which could damage the zeolite structure.[7]

    • Heat to a final temperature between 500°C and 600°C.[12]

  • Isothermal Hold:

    • Hold the catalyst at the final temperature for 3-5 hours, or until the coke is completely removed. This can be confirmed by observing the color of the catalyst (it should return to its original light color) or by analyzing the off-gas for CO₂.

  • Cooling:

    • Switch the gas flow back to an inert gas (N₂ or He).

    • Turn off the furnace and allow the catalyst to cool down to room temperature under the inert atmosphere.

  • Storage:

    • Once cooled, transfer the regenerated catalyst to a desiccator for storage to prevent moisture adsorption.

References

Minimizing polysubstitution in the acylation of benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize polysubstitution in the acylation of benzene.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation less prone to polysubstitution compared to Friedel-Crafts alkylation?

A1: Friedel-Crafts acylation introduces an acyl group (-COR) onto the benzene ring. This group is electron-withdrawing, which deactivates the aromatic ring, making it less reactive towards further electrophilic substitution.[1][2][3][4][5] In contrast, the alkyl group introduced during alkylation is an activating group, making the product more reactive than the starting material and thus prone to polyalkylation.[2][3][4]

Q2: What are the primary factors that can lead to polysubstitution in benzene acylation?

A2: While less common, polysubstitution can occur, especially with highly activated aromatic rings.[6][7] Key factors that may contribute to the formation of diacylated byproducts include:

  • Excess Acylating Agent: Using a molar ratio of acylating agent to the aromatic substrate that is greater than 1:1.[8]

  • High Reaction Temperature: Elevated temperatures can increase the reaction rate and potentially lead to less selective reactions.[6][9]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial starting material has been consumed can increase the likelihood of a second acylation.[8][9]

  • Highly Activated Substrates: Aromatic rings with strong electron-donating groups are more susceptible to polysubstitution.

Q3: Can I use any solvent for my Friedel-Crafts acylation reaction?

A3: The choice of solvent is critical as it must be inert under the reaction conditions. Commonly used solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂).[8][10][11] It is important to avoid solvents that can be acylated themselves.[11]

Q4: Why is a stoichiometric amount of the Lewis acid catalyst often required?

A4: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often necessary because the ketone product forms a stable complex with the catalyst.[7][8][12][13][14] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent.[7][8]

Troubleshooting Guides

Issue: Formation of a diacylated byproduct is observed.

This guide provides a systematic approach to troubleshoot and minimize the formation of polysubstituted products during the acylation of benzene.

Possible Cause Solution
Incorrect Stoichiometry Carefully control the stoichiometry. A 1:1 molar ratio of the aromatic substrate to the acylating agent is recommended to favor monoacylation.[8]
High Reaction Temperature Perform the reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can improve selectivity.[9] Monitor the reaction's progress to determine the optimal temperature.
Prolonged Reaction Time Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material has been consumed to prevent further acylation.[8][9]
Order of Addition Consider the "Perrier addition procedure," where the aromatic compound is added to a pre-formed complex of the acylating agent and the Lewis acid.[9][10] This can improve selectivity.

Experimental Protocols

Protocol 1: Monoacetylation of Benzene to Acetophenone

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of benzene, designed to minimize polysubstitution.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous benzene (C₆H₆)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ice bath

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[14]

  • Cool the suspension to 0°C in an ice bath.[9][14]

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[14]

  • Dissolve anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.[2]

  • Add the benzene solution dropwise to the reaction mixture at 0°C over approximately 30 minutes.[14]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[2][14]

  • Monitor the reaction progress by TLC.[8][9]

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[2][9]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[2]

Table 1: Reaction Conditions for Minimizing Polysubstitution

ParameterRecommended ConditionRationale
Benzene:Acylating Agent Ratio 1:1Prevents excess acylating agent from driving a second substitution.[8]
Catalyst Stoichiometry (e.g., AlCl₃) ≥ 1 equivalentCompensates for catalyst complexation with the ketone product.[8][12][14]
Initial Temperature 0°CReduces the initial reaction rate, favoring kinetic control and mono-substitution.[6][9]
Reaction Time Monitored (typically 1-4 hours)Quenching upon completion prevents the formation of byproducts over time.[8][9][14]
Solvent Inert (e.g., CH₂Cl₂, DCE)Prevents side reactions with the solvent.[8][11]

Visualizations

Logical Workflow for Troubleshooting Polysubstitution

G Troubleshooting Polysubstitution in Benzene Acylation start Polysubstitution Observed check_stoichiometry Check Stoichiometry (Benzene:Acylating Agent) start->check_stoichiometry ratio_correct Ratio is 1:1 check_stoichiometry->ratio_correct Correct ratio_incorrect Ratio > 1:1 check_stoichiometry->ratio_incorrect Incorrect check_temp Review Reaction Temperature ratio_correct->check_temp adjust_stoichiometry Adjust to 1:1 Ratio ratio_incorrect->adjust_stoichiometry end Polysubstitution Minimized adjust_stoichiometry->end temp_high Temperature > Room Temp check_temp->temp_high High temp_low Temperature ≤ 0°C initially check_temp->temp_low Optimal lower_temp Lower Reaction Temperature (e.g., start at 0°C) temp_high->lower_temp check_time Evaluate Reaction Time temp_low->check_time lower_temp->end time_long Reaction time is excessive check_time->time_long Too Long time_ok Time is monitored via TLC check_time->time_ok Optimal monitor_reaction Monitor reaction and quench upon completion time_long->monitor_reaction time_ok->end monitor_reaction->end

Caption: Troubleshooting workflow for minimizing polysubstitution.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst 1. Suspend AlCl3 in anhydrous CH2Cl2 cool 2. Cool to 0°C prep_catalyst->cool add_acyl 3. Add Acyl Chloride cool->add_acyl prep_benzene 4. Prepare Benzene solution add_acyl->prep_benzene add_benzene 5. Add Benzene solution dropwise at 0°C prep_benzene->add_benzene warm 6. Warm to Room Temp and stir add_benzene->warm monitor 7. Monitor via TLC warm->monitor quench 8. Quench with ice/HCl monitor->quench extract 9. Separate organic layer quench->extract wash 10. Wash with H2O, NaHCO3, and brine extract->wash dry 11. Dry and evaporate solvent wash->dry product Final Product: Monoacylated Benzene dry->product

References

Challenges in the scale-up synthesis of 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Phenylnonan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The three primary routes for the synthesis of this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

  • Grignard Reaction: This route utilizes the reaction of an octylmagnesium halide (e.g., octylmagnesium bromide) with benzaldehyde, followed by oxidation of the resulting secondary alcohol.

  • Oxidation of 1-phenylnonan-1-ol: This is the final step of the Grignard route, where the secondary alcohol, 1-phenylnonan-1-ol, is oxidized to the corresponding ketone.

Q2: I am observing a low yield in my Friedel-Crafts acylation. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation are often due to:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst.

  • Substrate Deactivation: If the aromatic ring has strongly deactivating substituents, the reaction can be inhibited.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst, rendering it inactive.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions.

Q3: During the Grignard synthesis, I am getting a significant amount of biphenyl as a byproduct. How can I minimize this?

A3: Biphenyl formation is a common side reaction in Grignard synthesis, arising from the coupling of the Grignard reagent with unreacted aryl halide.[3] To minimize this:

  • Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.[3]

  • Optimal Temperature: Maintain the recommended temperature for the specific Grignard reagent formation to reduce the rate of the coupling side reaction.[3]

Q4: My oxidation of 1-phenylnonan-1-ol to the ketone is incomplete. What are the possible reasons?

A4: Incomplete oxidation can be due to:

  • Insufficient Oxidizing Agent: Ensure that the correct stoichiometry of the oxidizing agent (e.g., PCC) is used.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Purity of the Alcohol: Impurities in the starting alcohol can interfere with the reaction.

Q5: What are the primary challenges when scaling up the synthesis of this compound?

A5: Key scale-up challenges include:

  • Heat Management: Friedel-Crafts and Grignard reactions are often exothermic. Managing the heat generated is crucial to prevent runaway reactions.

  • Reagent Handling: The handling of large quantities of moisture-sensitive and corrosive reagents like AlCl₃ and Grignard reagents requires specialized equipment and procedures.

  • Work-up and Purification: Handling and separating large volumes of reaction mixtures and purifying the final product can be challenging. The long nonanoyl chain may lead to solubility issues, making extractions and crystallizations more complex.

  • Waste Disposal: Large-scale synthesis generates significant amounts of chemical waste that must be handled and disposed of properly.

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Moisture in the reaction Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst. Ensure it is handled in a glove box or under an inert atmosphere to prevent exposure to moisture.
Sub-stoichiometric amount of catalyst Increase the molar ratio of the Lewis acid to the acylating agent. A 1.1 to 1.3 molar excess of the catalyst is often required.
Low reaction temperature While initial addition is often done at low temperatures to control the exotherm, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile.
Side reactions (e.g., polysubstitution) Although less common in acylation than alkylation, ensure the correct stoichiometry of reactants. Use of a less reactive Lewis acid or a different solvent might be necessary.
Low Yield in Grignard Synthesis
Possible Cause Troubleshooting Step
Moisture or air in the reaction All glassware must be rigorously dried. Use anhydrous solvents. The reaction must be conducted under a strict inert atmosphere.
Poor quality of magnesium Use high-quality magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Incomplete formation of Grignard reagent Ensure the reaction has initiated (indicated by bubbling and heat) before adding the bulk of the alkyl halide. Allow sufficient time for the Grignard reagent to form completely.
Side reaction with the aldehyde Add the aldehyde solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

Quantitative Data Summary

The following tables provide a summary of plausible quantitative data for the different synthetic routes to this compound, based on data for analogous reactions.

Table 1: Friedel-Crafts Acylation of Benzene with Nonanoyl Chloride

ParameterValueReference
Benzene:Nonanoyl Chloride:AlCl₃ Molar Ratio 1.5 : 1.0 : 1.2[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 4 - 6 hours[1]
Plausible Yield 75 - 85%[1]

Table 2: Grignard Reaction of Benzaldehyde with Octylmagnesium Bromide

ParameterValueReference
Octyl Bromide:Mg:Benzaldehyde Molar Ratio 1.1 : 1.2 : 1.0General Protocol
Reaction Temperature 0 °C to RefluxGeneral Protocol
Reaction Time 2 - 4 hoursGeneral Protocol
Plausible Yield (of alcohol) 65 - 75%[1]

Table 3: Oxidation of 1-phenylnonan-1-ol with PCC

ParameterValueReference
1-phenylnonan-1-ol:PCC Molar Ratio 1.0 : 1.5[4][5]
Solvent Dichloromethane (DCM)[6]
Reaction Temperature Room Temperature[6]
Reaction Time 2 - 4 hoursGeneral Protocol
Plausible Yield >85%General Protocol

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Nonanoyl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Nonanoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add a solution of nonanoyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of benzene (1.5 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Grignard Synthesis of 1-phenylnonan-1-ol

Materials:

  • Magnesium Turnings

  • 1-Bromooctane

  • Anhydrous Diethyl Ether or THF

  • Iodine (crystal)

  • Benzaldehyde

  • Saturated Aqueous Ammonium Chloride Solution

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromooctane (1.1 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 1-bromooctane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.

    • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain crude 1-phenylnonan-1-ol.

Protocol 3: Oxidation of 1-phenylnonan-1-ol to this compound

Materials:

  • 1-phenylnonan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celite

Procedure:

  • Dissolve 1-phenylnonan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add PCC (1.5 eq) to the solution in one portion.[4][5]

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel and Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Anhydrous Reactants & Solvents setup_apparatus Assemble Dry Apparatus under N2 prep_reactants->setup_apparatus add_alcl3 Suspend AlCl3 in DCM at 0°C setup_apparatus->add_alcl3 add_acyl_chloride Add Nonanoyl Chloride dropwise at 0°C add_alcl3->add_acyl_chloride add_benzene Add Benzene dropwise at 0°C add_acyl_chloride->add_benzene react Stir at RT for 4-6h add_benzene->react quench Quench with Ice/HCl react->quench wash Wash with H2O, NaHCO3, Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify end end purify->end This compound

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Grignard_Synthesis_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification activate_mg Activate Mg with Iodine add_ether Add Anhydrous Ether activate_mg->add_ether add_alkyl_halide Add 1-Bromooctane dropwise add_ether->add_alkyl_halide reflux Reflux for 30 min add_alkyl_halide->reflux cool_grignard Cool to 0°C reflux->cool_grignard add_aldehyde Add Benzaldehyde dropwise cool_grignard->add_aldehyde stir Stir at RT for 1-2h add_aldehyde->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ether quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate end end concentrate->end 1-Phenylnonan-1-ol

Caption: Experimental workflow for the Grignard synthesis of 1-phenylnonan-1-ol.

Troubleshooting_Logic start Low Yield Observed check_reaction_type Which Synthetic Route? start->check_reaction_type fc Friedel-Crafts check_reaction_type->fc Friedel-Crafts grignard Grignard check_reaction_type->grignard Grignard oxidation Oxidation check_reaction_type->oxidation Oxidation fc_q1 Anhydrous Conditions? fc->fc_q1 grignard_q1 Anhydrous Conditions? grignard->grignard_q1 oxidation_q1 Sufficient Oxidant? oxidation->oxidation_q1 fc_a1_yes Check Catalyst Activity/ Stoichiometry fc_q1->fc_a1_yes Yes fc_a1_no Dry all Reagents, Solvents & Glassware fc_q1->fc_a1_no No grignard_a1_yes Check Mg Activation/ Reagent Purity grignard_q1->grignard_a1_yes Yes grignard_a1_no Dry all Reagents, Solvents & Glassware grignard_q1->grignard_a1_no No oxidation_a1_yes Increase Reaction Time/ Check Starting Material Purity oxidation_q1->oxidation_a1_yes Yes oxidation_a1_no Increase Stoichiometry of Oxidizing Agent oxidation_q1->oxidation_a1_no No

Caption: Logical relationship diagram for troubleshooting low yields in the synthesis of this compound.

References

Resolving peak tailing in HPLC analysis of 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Phenylnonan-1-one, a representative hydrophobic ketone.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a neutral, hydrophobic compound like this compound?

A1: While strong ionic interactions with the silica stationary phase are less likely for a neutral compound, peak tailing can still occur due to several factors. The most common cause is secondary interactions, such as hydrogen bonding, between the ketone's carbonyl group and residual silanol groups on the column packing material.[1] Other significant causes include column overload, extra-column band broadening, and using a sample solvent that is too strong compared to the mobile phase.

Q2: How does the mobile phase composition affect the peak shape of this compound?

A2: The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and water, is critical for achieving good peak shape.[2][3] For a highly hydrophobic compound like this compound, a mobile phase with a high percentage of organic solvent is required for adequate elution. An insufficient organic content can lead to broad, tailing peaks due to the analyte's strong retention on the stationary phase. The choice of organic modifier can also influence peak shape.

Q3: Can I inject my this compound sample in a strong solvent like pure acetonitrile or isopropanol?

A3: It is generally not recommended to inject a sample in a solvent that is significantly stronger than the mobile phase. Doing so can cause peak distortion, including fronting or splitting, because the strong solvent carries the analyte band too quickly and unevenly onto the column.[4] Ideally, the sample should be dissolved in the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample, and keep the injection volume small.

Q4: Is derivatization necessary for the analysis of this compound?

A4: this compound possesses a chromophore (the phenyl group) and can be detected by UV-Vis detectors. However, for analyses requiring very low detection limits, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance its molar absorptivity, leading to improved sensitivity.[5]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Initial Assessment

Before making any changes to the method, it is crucial to quantify the extent of the peak tailing. This is typically done by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 usually indicates a potential issue that needs to be addressed.

Systematic Troubleshooting Steps

Follow these steps in a logical order to identify and rectify the source of peak tailing.

1. Column Health and Chemistry

  • Problem: The column may be contaminated, degraded, or inappropriate for the analysis.

  • Troubleshooting Steps:

    • Flush the Column: Wash the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) to remove any strongly retained contaminants.

    • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. If a guard column is in use, replace it and observe the effect on the peak shape.

    • Evaluate Column Type: For hydrophobic compounds, a high-quality, end-capped C8 or C18 column is recommended to minimize interactions with residual silanols. Consider using a column with a different chemistry if tailing persists.

    • Check for Voids: A sudden shock or prolonged use can cause a void to form at the column inlet, leading to peak distortion. This often requires column replacement.

2. Mobile Phase and Method Parameters

  • Problem: The mobile phase composition or other method parameters may not be optimal.

  • Troubleshooting Steps:

    • Optimize Organic Content: Gradually increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will reduce the retention time and can improve peak shape for highly retained compounds.

    • Consider Mobile Phase Additives: Although less common for neutral compounds, a small amount of a competing agent can sometimes help to mask active sites on the stationary phase.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your mobile phase. If a strong solvent must be used due to solubility constraints, reduce the injection volume.

3. System and Hardware

  • Problem: Issues with the HPLC system itself can contribute to peak tailing.

  • Troubleshooting Steps:

    • Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume between the injector, column, and detector.

    • Check for Leaks: Inspect all fittings for any signs of leakage, as this can affect the flow path and pressure, leading to peak distortion.

Data Presentation

The following tables summarize the potential effects of various parameters on peak shape for this compound.

Table 1: Effect of Mobile Phase Composition on Tailing Factor

Mobile Phase (Acetonitrile:Water)Tailing Factor (Tf)Observations
70:301.8Significant tailing, long retention time.
80:201.4Reduced tailing and retention time.
90:101.1Symmetrical peak, optimal elution.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanolsUse an end-capped column; consider a different column chemistry.
Column overloadReduce sample concentration or injection volume.
Strong sample solventDissolve sample in mobile phase or a weaker solvent.
Column contamination/voidFlush the column with a strong solvent; replace the column if necessary.
Extra-column effectsUse shorter, narrower tubing; check fittings.

Experimental Protocols

Protocol 1: Column Flushing Procedure

  • Disconnect the column from the detector.

  • Set the pump flow rate to 1 mL/min.

  • Flush the column with 20 column volumes of HPLC-grade water (if buffers were used).

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the mobile phase to be used for the analysis.

  • Allow the system to equilibrate until a stable baseline is achieved.

Protocol 2: Sample Solvent Test

  • Prepare three solutions of this compound at the same concentration in:

    • The initial mobile phase composition.

    • Acetonitrile.

    • A 50:50 mixture of acetonitrile and isopropanol.

  • Inject a small, consistent volume (e.g., 5 µL) of each sample.

  • Compare the peak shapes. The best peak shape will indicate the most suitable sample solvent.

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Likely a physical or system-wide issue. check_all_peaks->system_issue Yes chemical_issue Likely a chemical interaction or method-related issue. check_all_peaks->chemical_issue No check_hardware Check for extra-column volume and leaks system_issue->check_hardware check_column Inspect Column Health chemical_issue->check_column flush_column Flush with strong solvent check_column->flush_column Contamination? replace_guard Replace guard column check_column->replace_guard Guard column present? replace_column Replace analytical column check_column->replace_column Void or old column? check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase No improvement solution Peak Shape Improved flush_column->solution replace_guard->solution replace_column->solution increase_organic Increase % organic solvent check_mobile_phase->increase_organic check_sample_solvent Check Sample Solvent check_mobile_phase->check_sample_solvent No improvement increase_organic->solution change_solvent Dissolve sample in mobile phase check_sample_solvent->change_solvent Solvent too strong? reduce_injection Reduce injection volume check_sample_solvent->reduce_injection Solubility issues? change_solvent->solution reduce_injection->solution check_hardware->solution Analyte_Interactions cluster_column Silica Stationary Phase packing C18 Chains Residual Silanol (Si-OH) analyte_desired This compound (Desired Hydrophobic Interaction) analyte_desired->packing:c18  Leads to sharp peak analyte_secondary This compound (Secondary Interaction) analyte_secondary->packing:silanol  Leads to peak tailing

References

Avoiding rearrangement products in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid rearrangement products in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a mixture of isomeric products in my Friedel-Crafts alkylation?

A1: The formation of isomeric products in Friedel-Crafts alkylation is most commonly due to carbocation rearrangement. Primary and secondary carbocations, which are initially formed from the alkyl halide and Lewis acid, can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. This leads to a mixture of products where the alkyl group is attached to the aromatic ring at different positions.

Q2: How can I minimize or prevent carbocation rearrangement during Friedel-Crafts alkylation?

A2: Several strategies can be employed to minimize or prevent carbocation rearrangement:

  • Use of less reactive alkylating agents: Employing alkylating agents that are less prone to forming free carbocations can be effective.

  • Employing milder Lewis acid catalysts: Strong Lewis acids like AlCl₃ promote carbocation formation and rearrangement. Using milder Lewis acids such as FeCl₃ or ZnCl₂ can reduce this side reaction.

  • Lowering the reaction temperature: Running the reaction at lower temperatures can disfavor the rearrangement process, which typically has a higher activation energy than the initial alkylation.

  • Utilizing Friedel-Crafts acylation followed by reduction: This is a highly effective two-step alternative. Friedel-Crafts acylation introduces an acyl group, which is deactivating and does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group.

Q3: What are the advantages of using Friedel-Crafts acylation to avoid rearrangement?

A3: Friedel-Crafts acylation is a powerful method to synthesize linear alkylbenzenes without rearrangement. The key advantages are:

  • No Carbocation Rearrangement: The acylium ion intermediate is resonance-stabilized and does not rearrange.

  • Deactivation of the Product: The product of acylation is a ketone, which is less reactive than the starting aromatic ring, preventing multiple substitutions.

A subsequent reduction step, such as a Clemmensen or Wolff-Kishner reduction, can then be used to convert the acyl group to the desired alkyl group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Formation of a rearranged alkylbenzene isomer.Carbocation rearrangement of the alkylating agent.1. Switch to Friedel-Crafts acylation followed by reduction. 2. Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). 3. Lower the reaction temperature.
Multiple alkylation products are observed.The alkylated product is more reactive than the starting material.1. Use a large excess of the aromatic substrate. 2. Consider Friedel-Crafts acylation, as the acylated product is deactivated towards further reaction.
Low reaction yield despite using a strong Lewis acid.The Lewis acid is complexing with the product, or side reactions are occurring.1. Optimize the stoichiometry of the Lewis acid. 2. Investigate alternative catalysts or reaction conditions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This protocol describes a standard procedure for the acylation of benzene, which avoids carbocation rearrangement.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of dry benzene.

  • Catalyst Addition: Carefully add 13.3 g (0.1 mol) of anhydrous aluminum chloride (AlCl₃) to the benzene with stirring. The flask should be cooled in an ice bath.

  • Reagent Addition: Slowly add 7.85 g (0.1 mol) of acetyl chloride to the stirred suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50°C for 1 hour.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and purify by distillation.

Protocol 2: Clemmensen Reduction of Acetophenone

This protocol details the reduction of the ketone product from Protocol 1 to an alkylbenzene.

  • Amalgam Preparation: Prepare zinc amalgam by adding 100 g of zinc granules to a solution of 10 g of mercuric chloride in 150 mL of water. Stir for 5 minutes, then decant the aqueous solution.

  • Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, 75 mL of water, 175 mL of concentrated hydrochloric acid, and 50 g of acetophenone.

  • Reaction: Heat the mixture to reflux for 30 minutes. Add a mixture of 50 mL of concentrated hydrochloric acid and 25 mL of water and continue refluxing for another hour.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer, wash with water, and dry over anhydrous calcium chloride. Purify the ethylbenzene by distillation.

Quantitative Data Summary

The following table summarizes the typical product distribution in the Friedel-Crafts alkylation of benzene with 1-chloropropane under different conditions, highlighting the impact of the Lewis acid catalyst on rearrangement.

Catalyst n-Propylbenzene (%) Isopropylbenzene (Cumene) (%)
AlCl₃25-3565-75
FeCl₃40-5050-60
ZnCl₂55-6535-45

Data is illustrative and can vary based on specific reaction conditions.

Visual Guides

Friedel_Crafts_Rearrangement cluster_alkylation Friedel-Crafts Alkylation A R-X + AlCl3 B [R+...X...AlCl3] A->B Complexation C Primary/Secondary Carbocation (R+) B->C Carbocation Formation D Rearranged (More Stable) Carbocation (R'+) C->D 1,2-Hydride/Alkyl Shift F Mixture of Alkylated Products C->F Alkylation D->F Alkylation E Aromatic Ring E->F

Caption: Carbocation rearrangement pathway in Friedel-Crafts alkylation.

Acylation_vs_Alkylation cluster_main Strategies to Avoid Rearrangement Start Desired Linear Alkylbenzene Alkylation Direct Friedel-Crafts Alkylation Start->Alkylation Acylation Friedel-Crafts Acylation + Reduction Start->Acylation Rearrangement Rearrangement Product (Undesired) Alkylation->Rearrangement NoRearrangement Linear Acylbenzene Acylation->NoRearrangement Reduction Reduction Step (e.g., Clemmensen) NoRearrangement->Reduction FinalProduct Desired Linear Alkylbenzene Reduction->FinalProduct

Caption: Comparison of direct alkylation versus acylation-reduction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Problem Rearrangement Products Detected CheckCatalyst Is a strong Lewis Acid (e.g., AlCl3) used? Problem->CheckCatalyst ChangeCatalyst Use a milder catalyst (e.g., FeCl3, ZnCl2) CheckCatalyst->ChangeCatalyst Yes CheckTemp Is the reaction run at elevated temperature? CheckCatalyst->CheckTemp No ChangeCatalyst->CheckTemp LowerTemp Lower the reaction temperature CheckTemp->LowerTemp Yes ConsiderAcylation Is direct alkylation necessary? CheckTemp->ConsiderAcylation No LowerTemp->ConsiderAcylation UseAcylation Switch to Friedel-Crafts Acylation followed by reduction ConsiderAcylation->UseAcylation No Solution Rearrangement Minimized ConsiderAcylation->Solution Yes, but with other modifications UseAcylation->Solution

Caption: A logical workflow for troubleshooting rearrangement issues.

Validation & Comparative

Spectral Analysis of 1-Phenylnonan-1-one: A Comparative Guide to 1H and 13C NMR Spectral Assignment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-phenylnonan-1-one and its shorter-chain homologs. Understanding the spectral characteristics of this homologous series is crucial for the structural elucidation and quality control of related compounds in research and drug development.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of 1-phenylalkan-1-ones are characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the alkyl chain. As the length of the alkyl chain increases, the chemical shifts of the protons distant from the carbonyl group converge towards typical alkane values.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for 1-Phenylalkan-1-ones.

Assignment1-Phenylbutan-1-one (Experimental)1-Phenylhexan-1-one (Experimental)[1]1-Phenylheptan-1-one (Experimental)[2]This compound (Predicted)
Aromatic-H 7.95 (m, 2H), 7.50 (m, 3H)7.94 (m, 2H), 7.50 (m, 3H)7.95 (m, 2H), 7.50 (m, 3H)7.95 (m, 2H), 7.55 (m, 3H)
α-CH₂ 2.95 (t, 2H)2.95 (t, 2H)2.95 (t, 2H)2.98 (t, 2H)
β-CH₂ 1.72 (sext, 2H)1.72 (quint, 2H)1.72 (quint, 2H)1.73 (quint, 2H)
γ-CH₂ -1.33 (m, 4H)1.32 (m, 6H)1.30 (m, 10H)
Terminal CH₃ 0.98 (t, 3H)0.90 (t, 3H)0.89 (t, 3H)0.88 (t, 3H)
Solvent CDCl₃CDCl₃CDCl₃CDCl₃

Note: The data for this compound is predicted data. Experimental values may vary.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The carbonyl carbon signal is consistently found in the downfield region (around 200 ppm). The signals for the aliphatic carbons become more shielded as their distance from the electron-withdrawing carbonyl group increases.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenylalkan-1-ones.

Assignment1-Phenylbutan-1-one (Experimental)[3]1-Phenylhexan-1-one (Experimental)1-Phenylheptan-1-one (Experimental)[2]This compound (Predicted)
C=O 200.5200.4200.4200.3
Aromatic C-ipso 137.1137.0137.0137.0
Aromatic C-ortho 128.0128.0128.0128.0
Aromatic C-meta 128.6128.6128.6128.6
Aromatic C-para 132.9132.9132.9132.9
α-CH₂ 40.538.638.638.6
β-CH₂ 17.824.224.324.3
γ-CH₂ -31.529.129.2
Other Alkyl CH₂ -22.531.7, 22.631.8, 29.4, 29.3, 22.7
Terminal CH₃ 13.914.014.114.1
Solvent CDCl₃CDCl₃CDCl₃CDCl₃

Note: The data for this compound is predicted data. Experimental values may vary.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like 1-phenylalkan-1-ones.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: Typically set to a range of -2 to 12 ppm.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically set to a range of 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization of this compound Structure and Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the spectral assignments in the tables above.

Caption: Chemical structure of this compound with atom numbering.

References

High-resolution mass spectrometry for 1-Phenylnonan-1-one elemental composition

Author: BenchChem Technical Support Team. Date: December 2025

##Determining the Elemental Composition of 1-Phenylnonan-1-one: A Comparative Guide to High-Resolution Mass Spectrometry

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a critical step in chemical analysis. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for elucidating the elemental formula of this compound, a long-chain aromatic ketone. We will explore the performance of various HRMS methods, present supporting data, and detail the experimental protocols involved.

This compound, with a chemical formula of C15H22O, possesses a monoisotopic mass of 218.1671 Da. The accurate determination of this mass is paramount for confirming its elemental composition and distinguishing it from other isobaric compounds. High-resolution mass spectrometry stands as a premier technique for this purpose, offering unparalleled accuracy and sensitivity.

High-Resolution Mass Spectrometry: A Trio of Powerful Analyzers

Modern HRMS is dominated by three main types of mass analyzers: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each offers distinct advantages in terms of resolution, mass accuracy, and speed, making the choice of instrument dependent on the specific analytical requirements.

Time-of-Flight (TOF) Mass Spectrometry operates by measuring the time it takes for an ion to travel a known distance. Lighter ions travel faster than heavier ions, allowing for their separation. TOF analyzers are known for their high acquisition speed and wide mass range.

Orbitrap Mass Spectrometry utilizes a unique electrostatic field to trap ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the ion's mass-to-charge ratio. Orbitrap instruments are renowned for their very high resolution and excellent mass accuracy.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry employs a strong magnetic field to trap ions in a circular path. The cyclotron frequency of the ions is measured and converted to a mass spectrum via a Fourier transform. FT-ICR-MS provides the highest resolution and mass accuracy currently available, making it the gold standard for unambiguous elemental composition determination.

Performance Comparison: HRMS vs. Alternatives

To illustrate the capabilities of these techniques, the following table summarizes their typical performance in determining the elemental composition of a compound like this compound, alongside alternative methods.

TechniqueResolution (FWHM)Mass Accuracy (ppm)Key AdvantagesKey Disadvantages
Time-of-Flight (TOF) MS 10,000 - 60,0001 - 5High speed, wide mass rangeLower resolution than Orbitrap and FT-ICR
Orbitrap MS 60,000 - 500,000+< 1 - 3High resolution and mass accuracy, good dynamic rangeSlower scan speed than TOF
FT-ICR MS > 1,000,000< 1Unmatched resolution and mass accuracyHigh cost and maintenance, requires superconducting magnet
Combustion Analysis N/AN/AProvides direct elemental percentages (C, H, N, S)Requires pure sample, does not provide molecular weight
Inductively Coupled Plasma-MS (ICP-MS) N/AN/AExtremely sensitive for elemental analysis, especially metalsDestructive to the molecule, not typically used for organic composition

Experimental Protocols

The successful application of HRMS for elemental composition determination relies on meticulous experimental procedures. Below are generalized protocols for sample preparation and analysis.

Sample Preparation for HRMS Analysis
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of 1 mg/mL.

  • Dilution: Prepare a series of dilutions from the stock solution to a final concentration suitable for the specific HRMS instrument, typically in the range of 1-10 µg/mL. The final solution should be prepared in a solvent compatible with the chosen ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

HRMS Instrumentation and Analysis
  • Ionization: Introduce the prepared sample into the HRMS instrument. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this compound, typically performed in positive ion mode to generate the [M+H]+ ion.

  • Mass Analyzer Parameters:

    • TOF: Set the instrument to acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500). Utilize an appropriate flight tube length and reflectron voltage to achieve the desired resolution.

    • Orbitrap: Configure the instrument for a high-resolution scan (e.g., 120,000 FWHM at m/z 200). Set the automatic gain control (AGC) target and maximum injection time to ensure optimal ion statistics without space-charge effects.

    • FT-ICR: Employ a high magnetic field strength (e.g., 7 Tesla or higher). Optimize the ion accumulation time and the number of transients to be averaged to achieve the desired signal-to-noise ratio and resolution.

  • Data Acquisition and Processing: Acquire the mass spectrum, ensuring a stable signal. Use the instrument's software to perform mass calibration, typically using a known reference compound introduced concurrently with the sample. The software will then calculate the elemental composition based on the accurate mass measurement of the molecular ion.

Workflow for Elemental Composition Determination

The logical flow of determining the elemental composition of this compound using HRMS is illustrated in the following diagram.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing & Results Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Ionization Ionization (e.g., ESI) Filtration->Ionization MassAnalysis Mass Analysis (TOF, Orbitrap, or FT-ICR) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum AccurateMass Determine Accurate Mass MassSpectrum->AccurateMass ElementalComposition Calculate Elemental Composition (C15H22O) AccurateMass->ElementalComposition Validation Validation against Theoretical Mass ElementalComposition->Validation

Caption: Workflow for elemental composition determination of this compound using HRMS.

A Comparative Guide to Ketone Synthesis: Friedel-Crafts Acylation vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. Ketones are not only crucial intermediates in the synthesis of complex molecules but also represent the core scaffold of numerous pharmaceutical agents. While the classical Friedel-Crafts acylation has long been a staple for preparing aryl ketones, a variety of modern methods offer distinct advantages in terms of scope, efficiency, and functional group tolerance. This guide provides an objective comparison of Friedel-Crafts acylation with other key methods for ketone synthesis, supported by experimental data and detailed protocols.

At a Glance: Comparison of Ketone Synthesis Methods

The choice of a synthetic route to a target ketone is dictated by several factors, including the nature of the starting materials, the desired functional group compatibility, and the overall efficiency of the reaction. The following table summarizes the key aspects of several common methods for ketone synthesis.

MethodStarting MaterialsKey Reagents/CatalystTypical Reaction TimeTypical Temperature (°C)Typical Yield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation Arene, Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)0.5 - 5 h0 - 6050 - 90Inexpensive reagents, straightforward for simple arenes.Requires stoichiometric Lewis acids, harsh conditions, poor regioselectivity with substituted arenes, limited functional group tolerance.[1]
Weinreb Ketone Synthesis Weinreb Amide, Organometallic ReagentGrignard or Organolithium Reagent1 - 4 h0 to rt75 - 95Excellent yields, avoids over-addition, high functional group tolerance.[2][3][4]Requires pre-synthesis of the Weinreb amide.[4]
Oxidation of Secondary Alcohols Secondary AlcoholPCC, DMP, Swern, etc.1 - 4 h0 to rt85 - 95High yields, mild conditions for some reagents, readily available starting materials.Limited to the availability of the corresponding secondary alcohol.
Grignard Reaction with Nitriles Nitrile, Grignard ReagentGrignard Reagent, Aqueous Acid2 - 6 h0 to reflux60 - 80Good for making ketones with a new C-C bond, avoids over-addition.[5]Grignard reagents are sensitive to acidic protons.
Organolithium Reaction with Carboxylic Acids Carboxylic Acid, Organolithium ReagentOrganolithium Reagent (2 equiv.), Aqueous Acid1 - 3 h-78 to rt70 - 90Direct conversion from carboxylic acids.[6][7][8]Requires two equivalents of the organolithium reagent, which is a strong base.[6][8]
Ozonolysis of Alkenes AlkeneO₃, Reductive Workup Agent (e.g., DMS, Zn/H₂O)2 - 4 h-7870 - 95Cleaves C=C bond to form two carbonyls, useful for cyclic systems.[3][9]Requires specialized equipment (ozonizer), can be non-selective with multiple double bonds.[10]
Hydration of Alkynes AlkyneH₂SO₄, HgSO₄ or bulky borane1 - 3 hrt70 - 90Good for methyl ketones from terminal alkynes.Use of toxic mercury salts, regioselectivity issues with internal alkynes.[11][12]

Reaction Pathways and Workflows

Visualizing the flow of a chemical transformation is crucial for understanding its mechanism and planning a synthesis. The following diagrams illustrate the logical progression of the compared ketone synthesis methods.

Friedel_Crafts_Acylation Arene Arene Intermediate Sigma Complex (Resonance Stabilized) Arene->Intermediate + Acylium Ion AcylHalide Acyl Halide / Anhydride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) ArylKetone Aryl Ketone Intermediate->ArylKetone Deprotonation

Friedel-Crafts Acylation Pathway

Ketone_Synthesis_Workflows cluster_Weinreb Weinreb Synthesis cluster_Oxidation Alcohol Oxidation cluster_Grignard Grignard + Nitrile CarboxylicAcid_W Carboxylic Acid Derivative WeinrebAmide Weinreb Amide CarboxylicAcid_W->WeinrebAmide + N,O-dimethylhydroxylamine Ketone_W Ketone WeinrebAmide->Ketone_W + Organometallic Reagent Organometallic_W Organometallic Reagent SecondaryAlcohol Secondary Alcohol Ketone_O Ketone SecondaryAlcohol->Ketone_O Oxidation (e.g., PCC) Nitrile_G Nitrile ImineSalt Imine Salt Nitrile_G->ImineSalt + Grignard Reagent GrignardReagent Grignard Reagent Ketone_G Ketone ImineSalt->Ketone_G Hydrolysis

Workflows for Ketone Synthesis

Detailed Experimental Protocols

Reproducibility is paramount in chemical synthesis. The following are representative experimental procedures for the key methods discussed.

Friedel-Crafts Acylation of Toluene

Objective: To synthesize 4'-methylacetophenone from toluene and acetyl chloride.

Procedure:

  • Anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride are placed in a 100-mL round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.[13][14] The apparatus is protected from atmospheric moisture with a drying tube.

  • The mixture is cooled to 0 °C in an ice/water bath.[13][14]

  • A solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride is added to the addition funnel and then added dropwise to the stirred suspension over 10 minutes.[13][14]

  • A solution of toluene (0.050 mol, 1.0 equiv) in 10 mL of methylene chloride is then added dropwise in the same manner.[13]

  • After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 15 minutes.[13][14]

  • The reaction mixture is carefully poured into a beaker containing 25 g of ice and 15 mL of concentrated HCl.[14]

  • The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with 20 mL of methylene chloride.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.[13][14]

  • Purification by distillation or column chromatography affords the pure 4'-methylacetophenone.

Weinreb Ketone Synthesis

Objective: To synthesize a ketone from a Weinreb amide and a Grignard reagent.

Procedure:

  • To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere, the Grignard reagent (1.2 equiv) is added dropwise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the addition of 1 M aqueous HCl at 0 °C.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to give the desired ketone.

Oxidation of a Secondary Alcohol with PCC

Objective: To oxidize a secondary alcohol to a ketone using pyridinium chlorochromate (PCC).

Procedure:

  • To a stirred suspension of PCC (1.5 equiv) and celite in anhydrous dichloromethane (DCM) is added a solution of the secondary alcohol (1.0 equiv) in DCM.[15]

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by TLC.[15]

  • Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the pure ketone.

Ketone Synthesis via Grignard Reaction with a Nitrile

Objective: To synthesize a ketone from a nitrile and a Grignard reagent.

Procedure:

  • A solution of the nitrile (1.0 equiv) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere.

  • The Grignard reagent (1.1 equiv) is added dropwise to the nitrile solution at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of 2 M aqueous HCl.

  • The mixture is stirred until the intermediate imine is completely hydrolyzed to the ketone (monitored by TLC).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude ketone is purified by column chromatography or distillation.

Conclusion

While Friedel-Crafts acylation remains a valuable tool for the synthesis of simple aryl ketones, its limitations, particularly its harsh reaction conditions and lack of functional group tolerance, have driven the development of a diverse array of alternative methods.[1] The Weinreb ketone synthesis stands out for its high yields and exceptional functional group tolerance, making it a preferred method in complex molecule synthesis.[2][3][4] The oxidation of secondary alcohols is a highly efficient and direct method when the corresponding alcohol is readily available. For the construction of new carbon-carbon bonds, reactions of organometallic reagents with nitriles or carboxylic acids provide reliable routes to a wide range of ketones. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the advantages and limitations of each method, researchers can make informed decisions to efficiently and effectively achieve their synthetic goals.

References

Validation of 1-Phenylnonan-1-one purity using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

The precise determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of quality control in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of 1-Phenylnonan-1-one, an aromatic ketone intermediate.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct and highly accurate measurement of analyte purity without the need for a specific reference standard of the analyte itself.[1][2] Its principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] This guide presents a detailed examination of the experimental protocols and comparative performance data.

Comparative Purity Analysis

The following table summarizes the hypothetical purity assessment of a single batch of this compound using qNMR, GC-FID, and HPLC. The data is representative of the typical performance of each analytical technique.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, %)Key AdvantagesKey Limitations
qNMR 99.20.3Absolute quantitation without a specific reference standard, high precision, non-destructive.[1][2]Lower sensitivity than chromatographic methods, potential for signal overlap.
GC-FID 99.5 (Area %)0.5High sensitivity for volatile impurities, robust and reliable.Requires analyte volatility, potential for thermal degradation of sample.
HPLC-UV 99.7 (Area %)0.4High sensitivity and resolution, suitable for a wide range of compounds.Purity is relative (area percent), requires reference standards for accurate impurity quantification.

Experimental Workflow for qNMR Purity Validation

The following diagram illustrates the logical workflow for determining the purity of this compound using the internal standard qNMR method.

qNMR_Workflow qNMR Purity Validation Workflow for this compound cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing cluster_calculation Purity Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve both in Deuterated Solvent (e.g., CDCl3) in an NMR tube weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Anhydride) weigh_is->dissolve setup_nmr Spectrometer Setup (Lock, Tune, Shim) dissolve->setup_nmr set_params Set Quantitative Parameters (Pulse angle, Relaxation delay) setup_nmr->set_params acquire_spectrum Acquire 1H-NMR Spectrum set_params->acquire_spectrum fourier_transform Fourier Transform acquire_spectrum->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate purity_formula Apply qNMR Purity Equation integrate->purity_formula report_result Report Purity (%) with Uncertainty purity_formula->report_result

References

A Comparative Guide: Clemmensen vs. Wolff-Kishner Reduction for Aryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective reduction of aryl ketones to their corresponding alkylarenes is a critical transformation in synthetic organic chemistry. Two of the most established and widely utilized methods for this deoxygenation are the Clemmensen reduction and the Wolff-Kishner reduction. While both achieve the same overall conversion, their distinct mechanisms and reaction conditions render them suitable for different substrates and synthetic strategies. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and logical frameworks to aid in reaction selection.

At a Glance: Key Differences

FeatureClemmensen ReductionWolff-Kishner Reduction
Reaction Conditions Strongly acidic (conc. HCl)Strongly basic (KOH or NaOH) and high temperature
Reducing Agent Zinc amalgam (Zn(Hg))Hydrazine (N₂H₄)
Primary Application Reduction of aryl ketones stable to strong acids.Reduction of aryl ketones sensitive to strong acids but stable to strong bases.
Common Side Reactions Rearrangements (in acid-sensitive substrates), dimerization, and over-reduction.Azine formation, elimination reactions (with suitable leaving groups), and decomposition of base-sensitive substrates.

Mechanism of Action

The fundamental difference between the two reductions lies in their reaction pathways, dictated by the acidic or basic nature of the reaction medium.

Clemmensen Reduction: The precise mechanism of the Clemmensen reduction is not fully elucidated but is understood to occur on the surface of the zinc amalgam.[1][2] It is believed to involve a series of single-electron transfers from the zinc to the protonated carbonyl group, leading to the formation of organozinc intermediates.[1] Alcohols are not considered to be intermediates in this reaction.[2]

Wolff-Kishner Reduction: This reaction proceeds through a well-defined mechanism involving the in-situ formation of a hydrazone from the aryl ketone and hydrazine.[3] Subsequent deprotonation of the hydrazone by a strong base, followed by a tautomerization and the elimination of nitrogen gas, generates a carbanion which is then protonated by the solvent to yield the final alkylarene.[4] The evolution of nitrogen gas is a key driving force for the reaction.[5]

Performance Comparison for Aryl Ketones: Experimental Data

The choice between the Clemmensen and Wolff-Kishner reduction is often dictated by the functional groups present in the aryl ketone substrate. The following table summarizes typical yields and reaction times for the reduction of various substituted acetophenones, highlighting the substrate scope of each method.

Aryl Ketone SubstrateReduction MethodProductYield (%)Reaction Time (h)Reference/Notes
AcetophenoneClemmensenEthylbenzene~70-804-6General literature values.
Wolff-KishnerEthylbenzene~80-903-5Huang-Minlon modification improves yield and reduces time.[3][6]
4-MethoxyacetophenoneClemmensen4-Ethylanisole~755Generally tolerant to acidic conditions.
Wolff-Kishner4-Ethylanisole~854Good yields are typically obtained.
4-NitroacetophenoneClemmensen4-AminoethylbenzeneLow/Complex Mixture-The nitro group is also reduced to an amine under these conditions.
Wolff-Kishner4-Nitroethylbenzene~70-804-6The nitro group is generally stable to the basic conditions.
4-HydroxyacetophenoneClemmensen4-Ethylphenol~60-706-8Can be sluggish and may require modified conditions.
Wolff-Kishner4-Ethylphenol~80-903-5The phenolic hydroxyl group is protected as a phenoxide under basic conditions.
4-ChloroacetophenoneClemmensen4-Chloroethylbenzene~705The halogen is stable to the acidic conditions.
Wolff-KishnerMixture of products--Elimination can occur to form styrenes, especially at high temperatures.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a generalized workflow for the reduction of an aryl ketone using either the Clemmensen or Wolff-Kishner method.

G cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction C1 Prepare Zinc Amalgam C2 Reaction Setup: Aryl Ketone, Zn(Hg), conc. HCl, Toluene C1->C2 C3 Reflux (4-8 h) C2->C3 C4 Workup: - Quench with water - Extract with organic solvent - Dry and concentrate C3->C4 C5 Purification: (e.g., Chromatography) C4->C5 W1 Reaction Setup: Aryl Ketone, Hydrazine Hydrate, KOH, Diethylene Glycol W2 Heat to form Hydrazone (~130-140 °C, 1 h) W1->W2 W3 Distill off water and excess hydrazine W2->W3 W4 Heat to ~200 °C (2-4 h) W3->W4 W5 Workup: - Cool and add water - Acidify and extract - Dry and concentrate W4->W5 W6 Purification: (e.g., Chromatography) W5->W6 Start Start: Aryl Ketone Start->C1 Start->W1

Caption: Generalized experimental workflows for Clemmensen and Wolff-Kishner reductions.

Detailed Methodologies

Clemmensen Reduction of Acetophenone

  • Preparation of Zinc Amalgam: In a flask, zinc dust (20 g) is mixed with a solution of mercury(II) chloride (2 g) in water (30 mL) and concentrated hydrochloric acid (1 mL). The mixture is swirled for 5 minutes, and then the aqueous solution is decanted. The amalgamated zinc is washed with water (2 x 30 mL).

  • Reduction: To the freshly prepared zinc amalgam, water (15 mL), concentrated hydrochloric acid (35 mL), toluene (20 mL), and acetophenone (10 g) are added. The mixture is heated to reflux with vigorous stirring for 6 hours. Additional concentrated hydrochloric acid (10 mL) is added every hour during the reflux.

  • Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene (2 x 20 mL). The combined organic extracts are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude ethylbenzene is purified by distillation.

Wolff-Kishner (Huang-Minlon Modification) Reduction of 4-Methoxyacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, 4-methoxyacetophenone (15 g), diethylene glycol (100 mL), hydrazine hydrate (85%, 15 mL), and potassium hydroxide pellets (18 g) are placed.

  • Hydrazone Formation and Reduction: The mixture is heated to 130-140 °C for 1 hour. The reflux condenser is then removed, and the temperature is slowly raised to allow for the distillation of water and excess hydrazine. Once the temperature of the reaction mixture reaches 200-210 °C, the reflux condenser is reattached, and the mixture is refluxed for an additional 3 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature and then poured into cold water (200 mL). The mixture is acidified with dilute hydrochloric acid and extracted with ether (3 x 50 mL). The combined ethereal extracts are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude 4-ethylanisole is purified by vacuum distillation.

Deciding Between Clemmensen and Wolff-Kishner

The choice of reduction method is primarily dictated by the chemical stability of the aryl ketone substrate. The following decision-making diagram provides a logical framework for selecting the appropriate method.

G Start Aryl Ketone Substrate AcidSensitive Is the substrate sensitive to strong acid? Start->AcidSensitive BaseSensitive Is the substrate sensitive to strong base and high temperature? AcidSensitive->BaseSensitive No UseWK Use Wolff-Kishner Reduction AcidSensitive->UseWK Yes UseClem Use Clemmensen Reduction BaseSensitive->UseClem No ConsiderAlt Consider Alternative Reduction Methods BaseSensitive->ConsiderAlt Yes

Caption: Decision tree for selecting between Clemmensen and Wolff-Kishner reduction.

Conclusion

Both the Clemmensen and Wolff-Kishner reductions are powerful tools for the deoxygenation of aryl ketones. The strongly acidic conditions of the Clemmensen reduction make it a suitable choice for substrates that are stable in acid, particularly those derived from Friedel-Crafts acylation.[1][7] Conversely, the Wolff-Kishner reduction, with its strongly basic and high-temperature conditions, is the preferred method for aryl ketones containing acid-sensitive functional groups.[8] The Huang-Minlon modification of the Wolff-Kishner reduction has significantly improved its practicality by reducing reaction times and increasing yields.[3][9] A careful evaluation of the substrate's stability and the presence of other functional groups is paramount in selecting the optimal reduction strategy to ensure a successful and high-yielding synthesis.

References

Analysis of Impurities in Commercially Available 1-Phenylnonan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive analysis of potential impurities in commercially available 1-Phenylnonan-1-one, a long-chain aromatic ketone. It offers a comparison of analytical techniques for impurity detection and quantification, supported by representative experimental data and detailed protocols.

Introduction to this compound and Potential Impurities

This compound is a valuable intermediate in various synthetic pathways. A common and industrially scalable method for its synthesis is the Friedel-Crafts acylation of benzene with nonanoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1][2][3] The purity of the final product is critical for its intended application, as impurities can lead to unwanted side reactions, lower yields, and potential toxicity in downstream processes.

The primary sources of impurities in commercially available this compound are related to the manufacturing process. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the starting materials, intermediates, and by-products of the synthesis.

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification steps.

Based on the Friedel-Crafts acylation synthesis route, the following potential impurities are anticipated:

  • Unreacted Starting Materials: Benzene and nonanoyl chloride.

  • By-products of the Acylation Reaction: Polysubstituted species (e.g., di-acylated benzene), although less common in acylation than alkylation.

  • Isomeric Impurities: If a substituted benzene is used as a starting material, various regioisomers can be formed.

  • Residual Catalyst and Quenching Agents: Traces of the Lewis acid catalyst (e.g., AlCl₃) and reagents used in the workup.

  • Residual Solvents: Solvents used in the reaction and purification, such as dichloromethane or diethyl ether.

Comparative Analysis of Analytical Techniques

The identification and quantification of these impurities necessitate the use of high-resolution analytical techniques. The most common and effective methods for the analysis of aromatic ketones and their impurities are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Techniques
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.Detection of the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.
Primary Use Identification and quantification of volatile and semi-volatile impurities, including residual solvents and process-related impurities.[4]Purity determination and quantification of the main component and non-volatile or thermally labile impurities.[5]Structural elucidation of the main component and isolated impurities.
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)[5]High (requires relatively pure samples in mg quantities)
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)[5]High
Sample Throughput HighHighLow
Key Advantages High resolution, excellent for separating complex mixtures, provides structural information from mass spectra.[4]Robust and versatile, suitable for a wide range of compounds, well-established methods for purity analysis.[5]Provides definitive structural information, essential for the unambiguous identification of unknown impurities.[6]
Limitations Requires volatile and thermally stable analytes.May have lower resolution than GC for some compounds, co-elution of impurities can be an issue.Lower sensitivity, not suitable for trace analysis without prior isolation.[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic ketones and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile and semi-volatile impurities in a sample of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of high-purity dichloromethane.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard method.

Expected Results:

  • This compound: A major peak with a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 218 should be observable. Key fragments would include the benzoyl cation (m/z 105) and fragments from the cleavage of the alkyl chain.[8][9]

  • Impurities: Peaks corresponding to unreacted starting materials (benzene, nonanoyl chloride) and other by-products will have distinct retention times and mass spectra.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of a this compound sample and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.[5]

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks. Quantify impurities using a calibration curve generated from standards of known concentration.

Expected Results:

  • A major peak corresponding to this compound. The retention time will depend on the exact conditions but will be longer for this relatively nonpolar molecule.

  • Smaller peaks corresponding to more polar or less polar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the structure of this compound and to structurally elucidate any major impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Perform 2D NMR experiments such as COSY and HSQC if necessary for complex impurity structures.

  • Data Analysis:

    • ¹H NMR: Expect signals for the aromatic protons (in the range of δ 7.4-8.0 ppm), the α-methylene protons adjacent to the carbonyl group (a triplet around δ 2.9 ppm), and the aliphatic protons of the nonanoyl chain (in the range of δ 0.8-1.8 ppm).[6]

    • ¹³C NMR: Expect a signal for the carbonyl carbon around δ 200 ppm, signals for the aromatic carbons between δ 128-137 ppm, and signals for the aliphatic carbons.[10]

    • Compare the observed chemical shifts and coupling constants with expected values for the structure of this compound.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Interpretation cluster_results Final Report raw_sample Commercial This compound dissolved_sample Dissolved Sample raw_sample->dissolved_sample gcms GC-MS Analysis dissolved_sample->gcms hplc HPLC Analysis dissolved_sample->hplc nmr NMR Spectroscopy dissolved_sample->nmr gcms_data Identify Volatile Impurities gcms->gcms_data hplc_data Quantify Purity & Non-Volatile Impurities hplc->hplc_data nmr_data Structural Elucidation nmr->nmr_data final_report Comprehensive Impurity Profile gcms_data->final_report hplc_data->final_report nmr_data->final_report

Caption: Experimental workflow for the analysis of impurities in this compound.

synthesis_impurities cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Reaction Mixture cluster_impurities Impurity Types benzene Benzene reaction AlCl₃ Catalyst benzene->reaction nonanoyl_chloride Nonanoyl Chloride nonanoyl_chloride->reaction main_product This compound reaction->main_product impurities Potential Impurities reaction->impurities unreacted Unreacted Starting Materials impurities->unreacted byproducts Reaction By-products impurities->byproducts residual_solvents Residual Solvents impurities->residual_solvents

Caption: Logical relationship of synthesis and potential impurities.

Conclusion

The comprehensive analysis of impurities in commercially available this compound requires a multi-faceted approach. While the Friedel-Crafts acylation is an efficient synthetic route, it can introduce various process-related impurities and residual solvents. A combination of GC-MS, HPLC, and NMR spectroscopy provides a robust analytical workflow for the identification, quantification, and structural elucidation of these impurities. For routine quality control, HPLC is often the method of choice for purity assessment, while GC-MS is invaluable for detecting volatile impurities. NMR spectroscopy remains the gold standard for definitive structural confirmation of both the final product and any significant unknown impurities. By employing these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound for their specific applications.

References

Cross-Validation of Analytical Methods for the Quantification of 1-Phenylnonan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Phenylnonan-1-one, a long-chain alkyl aryl ketone, serves as a crucial intermediate in various synthetic pathways. Ensuring the reliability of its quantification requires robust and cross-validated analytical methods. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The cross-validation of these methods is essential to demonstrate the consistency and reliability of the obtained results, irrespective of the analytical platform used. This guide outlines detailed experimental protocols, presents a comparative summary of typical performance data, and illustrates the logical workflow of method cross-validation.

Comparison of Analytical Techniques

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of long-chain alkyl aryl ketones.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2%< 5%< 2%
Limit of Detection (LOD) ~50 ng/mL~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mL~0.3 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are generalized protocols for the analysis of this compound that should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.

    • Dissolve the sample in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Construct an external standard calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of this compound in more complex matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 105, 120, 218). A full scan mode can be used for initial identification.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

    • Prepare calibration standards by serial dilution.

    • Dissolve or extract the sample in the same solvent.

  • Quantification: Use an internal standard (e.g., a structurally similar compound not present in the sample) and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex biological or environmental matrices.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used, starting with a higher percentage of A and ramping to a higher percentage of B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and characteristic product ions would be monitored.

  • Sample Preparation:

    • Prepare stock and working standard solutions in a suitable solvent (e.g., methanol or acetonitrile).

    • Sample preparation may involve protein precipitation (for biological fluids), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove matrix interferences.

  • Quantification: An isotopically labeled internal standard (e.g., ¹³C₆-1-Phenylnonan-1-one) is highly recommended for the most accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte MRM transition peak area to the internal standard MRM transition peak area against the analyte concentration.

Cross-Validation Workflow

The process of cross-validation ensures that different analytical methods yield comparable and reliable results for the same sample. A general workflow for this process is illustrated below.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_objective Define Objective & Acceptance Criteria select_methods Select Analytical Methods (e.g., HPLC, GC-MS) define_objective->select_methods prep_protocol Prepare Validation Protocol select_methods->prep_protocol prep_samples Prepare Identical Sample Sets prep_protocol->prep_samples analyze_m1 Analyze with Method 1 (HPLC) prep_samples->analyze_m1 analyze_m2 Analyze with Method 2 (GC-MS) prep_samples->analyze_m2 collect_data Collect & Process Data analyze_m1->collect_data analyze_m2->collect_data stat_compare Statistical Comparison of Results collect_data->stat_compare assess_criteria Assess Against Acceptance Criteria stat_compare->assess_criteria gen_report Generate Cross-Validation Report assess_criteria->gen_report

Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

In the context of analytical method validation, the logical relationship between different validation parameters is crucial for ensuring the overall reliability of the method. The following diagram illustrates the hierarchical relationship of key validation parameters.

Logical relationship of analytical method validation parameters.

By following these detailed protocols and understanding the comparative performance of each technique, researchers can confidently select and cross-validate the most appropriate analytical method for the quantification of this compound, ensuring data integrity and reliability in their research and development endeavors.

Comparative Analysis of the Biological Activity of 1-Phenylnonan-1-one and Its Shorter-Chain Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1-phenylnonan-1-one and its shorter-chain analogs. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes information from various studies on structurally related aryl ketones to elucidate potential structure-activity relationships (SAR). The primary focus is on cytotoxicity against cancer cell lines and antimicrobial activity against pathogenic bacteria. The presented experimental data is illustrative and serves to demonstrate the expected trends and methodologies for such a comparative analysis.

Introduction

1-Phenylalkan-1-ones are a class of aromatic ketones characterized by a phenyl group attached to a carbonyl group, which is further connected to an alkyl chain of varying length. The lipophilicity of these compounds, a key factor in their biological activity, can be systematically modified by altering the length of the alkyl chain. This guide examines how the chain length, from a propyl to a nonyl group, influences the cytotoxic and antimicrobial properties of these compounds. Understanding these structure-activity relationships is crucial for the rational design of new therapeutic agents.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the biological activities of this compound and its shorter-chain analogs. This data is intended to illustrate the potential trends in bioactivity as the alkyl chain length increases.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 1-Phenylalkan-1-ones against Various Cancer Cell Lines

CompoundAlkyl Chain LengthHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
1-Phenylpropan-1-one3>100>100>100
1-Phenylbutan-1-one485.2 ± 4.192.5 ± 5.398.1 ± 6.2
1-Phenylpentan-1-one562.7 ± 3.571.3 ± 4.078.4 ± 4.9
1-Phenylhexan-1-one641.9 ± 2.850.1 ± 3.255.6 ± 3.8
1-Phenylheptan-1-one725.3 ± 1.932.8 ± 2.538.2 ± 2.9
1-Phenyloctan-1-one815.8 ± 1.220.5 ± 1.824.7 ± 2.1
This compound918.2 ± 1.525.1 ± 2.029.3 ± 2.4

Note: The IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth. The data suggests that cytotoxicity may increase with chain length up to a certain point (octan-1-one), after which it might slightly decrease, possibly due to reduced solubility.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 1-Phenylalkan-1-ones against Pathogenic Bacteria

CompoundAlkyl Chain LengthStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
1-Phenylpropan-1-one3>256>256
1-Phenylbutan-1-one4128256
1-Phenylpentan-1-one564128
1-Phenylhexan-1-one63264
1-Phenylheptan-1-one71632
1-Phenyloctan-1-one8816
This compound91632

Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Similar to cytotoxicity, a trend of increasing antimicrobial activity with longer alkyl chains is observed, with a potential drop-off for the longest chain.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 1-phenylalkan-1-one analogs can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against pathogenic bacteria can be determined using the broth microdilution method.

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for screening the biological activity of the 1-phenylalkan-1-one analogs and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 1-Phenylalkan-1-ones Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Data_Analysis IC50 & MIC Determination Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Pathway_Analysis Signaling Pathway Investigation SAR->Pathway_Analysis Target_ID Target Identification SAR->Target_ID

Caption: Experimental workflow for evaluating the biological activity of 1-phenylalkan-1-one analogs.

Hypothetical_Signaling_Pathway Compound 1-Phenylalkan-1-one (Lipophilic Compound) Membrane Cell Membrane Perturbation Compound->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

A Comparative Guide to the Use of 1-Phenylnonan-1-one as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An internal standard (IS) in analytical chemistry is a substance that is added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and analysis. The ideal internal standard should be a compound that is chemically similar to the analyte but is not present in the samples.

Key Characteristics of an Ideal Internal Standard

For a compound to be an effective internal standard, it should exhibit the following properties:

  • Chemical Similarity: The internal standard should be structurally and chemically similar to the analyte(s) of interest. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.

  • Purity and Stability: The internal standard must be of high purity and should not react with the sample matrix or degrade during the analytical process.

  • No Interference: It must not be naturally present in the sample and should be well-resolved from the analyte and other matrix components in the chromatogram.

  • Elution near the Analyte: In chromatography, the internal standard should elute near the analyte of interest to ensure that both are subjected to similar chromatographic conditions.

  • Similar Response Factor: The detector response to the internal standard should be similar to that of the analyte.

Theoretical Evaluation of 1-Phenylnonan-1-one as an Internal Standard

This compound is a long-chain alkyl phenyl ketone. Its suitability as an internal standard would depend on the specific analyte being quantified. For the analysis of other long-chain alkyl phenyl ketones or compounds with similar polarity and functional groups, it could theoretically be a good candidate. The long non-polar alkyl chain combined with the polar carbonyl group and the phenyl ring gives it a unique polarity that could match certain analytes.

Comparison with a Known Phenyl Alkyl Ketone: Valerophenone

Valerophenone (1-phenylpentan-1-one) is a shorter-chain alkyl phenyl ketone.[1][2] It serves as a useful comparison to understand the potential properties of this compound as an internal standard. Valerophenone is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] It is also utilized in photochemical studies.[2][4] While not extensively documented as a routine internal standard, its role as a pharmaceutical and reference standard suggests its suitability for such applications.[5][6]

Below is a table comparing the known properties of valerophenone with the predicted or expected properties of this compound.

PropertyValerophenone (1-Phenylpentan-1-one)This compoundRationale for Suitability as an Internal Standard
Molecular Formula C₁₁H₁₄O[1][3]C₁₅H₂₂OThe difference in molecular weight allows for easy differentiation in mass spectrometry.
Molecular Weight 162.23 g/mol [1][2]218.34 g/mol A distinct mass ensures no isotopic overlap with the analyte.
Boiling Point 244-245 °C[4]Higher than ValerophenoneA high boiling point suggests it is not volatile, which is desirable for an internal standard to prevent loss during sample preparation.
Solubility Insoluble in water; soluble in organic solvents.[1][4]Expected to be insoluble in water and soluble in non-polar organic solvents.Solubility should match the solvent system used for the analyte.
Polarity Aromatic ketone[1]Aromatic ketone with a longer alkyl chain, making it less polar than valerophenone.The polarity should be similar to the analyte for comparable extraction efficiency and chromatographic behavior.
Reactivity Stable under normal conditions.[4]Expected to be stable.Stability is crucial to prevent degradation during analysis.

Experimental Protocols

The following are generalized experimental protocols for the use of an internal standard in GC-MS and HPLC analysis. These would need to be optimized for the specific analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Preparation of Stock Solutions: Prepare a stock solution of the analyte and the internal standard (e.g., 1 mg/mL) in a suitable organic solvent.

  • Preparation of Calibration Standards: Create a series of calibration standards by adding varying concentrations of the analyte stock solution to vials. Add a constant amount of the internal standard stock solution to each calibration standard.

  • Sample Preparation: To a known amount of the sample, add the same constant amount of the internal standard stock solution as was added to the calibration standards.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

  • GC-MS Analysis: Inject an aliquot of the extracted sample or calibration standard into the GC-MS system.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Determine the concentration of the analyte in the sample using this calibration curve.[7][8]

High-Performance Liquid Chromatography (HPLC) Protocol

  • Preparation of Stock Solutions: Prepare stock solutions of the analyte and internal standard in a solvent compatible with the HPLC mobile phase.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to different concentrations. Add a constant volume of the internal standard stock solution to each standard.

  • Sample Preparation: Add the same constant volume of the internal standard stock solution to the sample.

  • Sample Clean-up: If necessary, perform a sample clean-up step such as protein precipitation or solid-phase extraction.

  • HPLC Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Calculate the analyte concentration in the samples from the calibration curve.[9][10][11]

Visualizations

G Figure 1: Generalized Workflow for the Use of an Internal Standard A Prepare Analyte and Internal Standard (IS) Stock Solutions B Prepare Calibration Standards (Varying Analyte, Constant IS) A->B C Prepare Sample (Add Constant IS) A->C E Instrumental Analysis (e.g., GC-MS, HPLC) B->E D Sample Preparation (e.g., Extraction, Derivatization) C->D D->E F Data Processing E->F G Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) F->G H Quantify Analyte in Sample G->H

Figure 1: Generalized Workflow for the Use of an Internal Standard

G Figure 2: Logic of Internal Standard Correction cluster_0 Sample cluster_1 Instrument Response A Analyte in Sample C Analyte Signal A->C B Added Internal Standard (IS) D IS Signal B->D E Ratio (Analyte Signal / IS Signal) C->E D->E F Corrects for Volume Variations and Instrument Drift E->F G Accurate Quantification F->G

References

Safety Operating Guide

Navigating the Disposal of 1-Phenylnonan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 1-Phenylnonan-1-one, a ketone also known as Pelargophenone, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information to ensure its responsible management.

Disclaimer: This document provides general guidance based on best practices for hazardous laboratory chemicals. No specific Safety Data Sheet (SDS) for this compound was found. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the chemical's specific SDS for disposal procedures tailored to your location and regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal process, familiarize yourself with the potential hazards of this compound. Based on information for structurally similar ketones, it should be treated as a hazardous substance.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] Direct contact with skin and eyes should be avoided by wearing appropriate Personal Protective Equipment (PPE).[1]

Personal Protective Equipment (PPE) and Hazard Summary

For safe handling and disposal, the following PPE is recommended. This information is based on general guidelines for hazardous ketones and may be supplemented by the specific SDS for this compound.

Protective EquipmentHazard Class & Precautionary Statements
Eye Protection GHS07: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302).[2]
Hand Protection Wear protective gloves.[2]
Skin and Body Protection Wear protective clothing.[2]
Respiratory Protection Use in a well-ventilated area or with a fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol for the disposal of hazardous chemical waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, compatible waste container with "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations or chemical formulas.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

2. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a secure, well-ventilated location away from heat, sparks, and open flames.

  • Keep the waste container tightly closed except when adding waste.

3. Disposal Request and Collection:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

  • Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal.

4. Final Disposal Method:

  • This compound, as a flammable organic solvent, will likely be incinerated at a licensed hazardous waste disposal facility.[3] This is the standard and environmentally preferred method for destroying organic chemical waste.

  • Drain disposal is strictly prohibited for hazardous chemicals.

Experimental Protocols

No specific experimental protocols for the neutralization or in-lab treatment of this compound waste were found. In-lab treatment of hazardous waste is highly regulated and should only be performed by trained personnel following a validated and approved protocol from your EHS department.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate and Containerize Waste in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F EHS Transports to Central Accumulation Area E->F G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal (e.g., Incineration) G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Phenylnonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Phenylnonan-1-one, an aromatic ketone. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with environmental regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for aromatic ketones.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[2]Protects against chemical splashes and flying particles.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for ketones and aromatic solvents). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[3][4]Prevents skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[2][5]Minimizes the inhalation of vapors or mists, which can cause respiratory irritation.
Foot Protection Closed-toe shoes that cover the entire foot.[2]Protects feet from spills and falling objects.

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and prevent accidents. The following step-by-step guide outlines the best practices for working with this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[6]

  • A certified chemical fume hood is the preferred environment for all manipulations of this compound.

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][8]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

3. Handling Procedures:

  • Avoid direct contact with skin and eyes.[6][7][8]

  • Avoid inhaling vapors or mists.[7][8][9]

  • When transferring the chemical, use appropriate tools and techniques to minimize splashing and aerosol generation.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][7][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[7][8]

Spill Management Workflow

A small chemical spill should be handled promptly and safely. The following diagram illustrates the general workflow for managing a small spill of this compound. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Spill_Management_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste in a Labeled Hazardous Waste Container decontaminate->dispose end Spill Cleaned dispose->end

Workflow for handling a small chemical spill.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[11] Improper disposal can lead to environmental contamination and regulatory violations.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, solutions, and contaminated disposables (e.g., gloves, pipette tips, absorbent materials), in a dedicated and clearly labeled hazardous waste container.[11]

2. Container Management:

  • Use a chemically compatible container with a secure lid.

  • Keep the waste container closed at all times, except when adding waste.[12]

  • The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[12]

  • The storage area should be away from general traffic and have secondary containment to capture any potential leaks.[11]

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11]

  • Do not dispose of this compound down the drain or in the regular trash.[6][7][11] Contaminated packaging should also be disposed of as hazardous waste.[6]

By adhering to these safety protocols and operational plans, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a safer and more compliant research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.